Sodium Channel inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3,4-dichlorophenoxy)phenyl]-1-(2-piperidin-1-ylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Cl2N3O/c27-22-12-11-21(18-23(22)28)32-20-8-6-7-19(17-20)26-29-24-9-2-3-10-25(24)31(26)16-15-30-13-4-1-5-14-30/h2-3,6-12,17-18H,1,4-5,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHTWZWDLJAELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Sodium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action of voltage-gated sodium channel (VGSC) inhibitors. Given that "Sodium Channel Inhibitor 2" is not a standardized nomenclature, this document will focus on the well-established principles and diverse mechanisms governing the broader class of sodium channel blockers, which are critical therapeutic agents for a range of disorders including epilepsy, cardiac arrhythmias, and pain.[1][2][3][4]
The Central Role of Voltage-Gated Sodium Channels in Excitability
Voltage-gated sodium channels are integral membrane proteins that initiate and propagate action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle cells.[3][5][6] These channels cycle through three primary conformational states in response to changes in the membrane potential:
-
Resting (Closed) State: At negative resting membrane potentials, the channel is closed but available for activation.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing a selective influx of sodium ions (Na+) down their electrochemical gradient. This influx is responsible for the rapid upstroke of the action potential.
-
Inactivated State: Following a brief period of activation (typically milliseconds), the channel enters a non-conductive inactivated state, which helps to terminate the action potential and enforce a refractory period.[7]
The precise control of these states is fundamental to normal physiological function. In various pathological conditions, hyperexcitability of cells, often due to aberrant sodium channel activity, is a key driver of disease. Sodium channel inhibitors exert their therapeutic effects by modulating these channel states.[2][3]
Core Mechanism of Action: State-Dependent Blockade
The cornerstone of the mechanism of action for most clinically relevant sodium channel inhibitors is state-dependent blockade . This principle, often explained by the Modulated Receptor Hypothesis , posits that these drugs have different binding affinities for the resting, open, and inactivated states of the sodium channel.[5]
Typically, inhibitors exhibit a higher affinity for the open and/or inactivated states compared to the resting state.[7][8] This preferential binding has significant functional consequences:
-
Use-Dependence (or Frequency-Dependence): In tissues with high-frequency firing (e.g., during an epileptic seizure or a tachyarrhythmia), channels spend more time in the open and inactivated states. This provides more opportunities for the high-affinity binding of the inhibitor, leading to an accumulation of block and selective suppression of pathological activity with minimal effect on normal, lower-frequency firing.[2][7][9]
-
Voltage-Dependence: In depolarized tissues (e.g., ischemic myocardium), a larger fraction of sodium channels are in the inactivated state. Inhibitors with high affinity for the inactivated state will preferentially block channels in these pathological tissues.
The kinetics of the drug binding and unbinding (on- and off-rates) determine the extent of use-dependence. For instance, Class IB antiarrhythmic drugs have fast kinetics, leading to significant block only at very high heart rates, while Class IC drugs have slow kinetics, resulting in a more pronounced use-dependent block even at moderately elevated heart rates.[1][7]
Below is a diagram illustrating the principle of state-dependent inhibition of sodium channels.
Molecular Binding Sites and Inhibitor Heterogeneity
Sodium channel inhibitors are a diverse group of molecules that do not share a single, uniform binding site. Their interactions with the channel are complex and can be broadly categorized:
-
Pore Blockers: Many classic sodium channel inhibitors, including local anesthetics and Class I antiarrhythmics, bind to a receptor site located within the inner pore of the channel. This site is formed by residues on the S6 transmembrane segments of the four homologous domains (I-IV) of the alpha subunit. By physically or electrostatically occluding the pore, these drugs prevent the passage of sodium ions. Mutations in the S6 segments, particularly in domain IV (e.g., F1764A and Y1771A in the NaV1.2 channel), can significantly reduce the affinity for these inhibitors.[10]
-
Voltage-Sensor Modulators: A distinct class of inhibitors interacts with the voltage-sensing domains (VSDs) of the channel, which are composed of the S1-S4 transmembrane segments. These inhibitors do not directly block the pore but instead modulate the channel's gating properties. For example, some spider toxins and small molecules can bind to the VSD of domain IV, stabilizing the inactivated state and thereby inhibiting channel activity. This mechanism offers the potential for greater subtype selectivity, as the VSDs are less conserved across different sodium channel isoforms compared to the pore region.[11][12][13]
The diagram below illustrates the different binding sites on a voltage-gated sodium channel.
Quantitative Analysis of Inhibitor Potency and Kinetics
The activity of sodium channel inhibitors is quantified by several key parameters, which are typically determined using electrophysiological techniques.
| Parameter | Description | Significance |
| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that causes 50% inhibition of the sodium current under specific experimental conditions (e.g., holding potential, stimulation frequency).[14][15][16][17] | A primary measure of inhibitor potency. Lower IC50 values indicate higher potency. It is important to note that IC50 values for state-dependent inhibitors can vary significantly with the voltage protocol used.[14][15][16] |
| Kd (Dissociation constant) | A measure of the binding affinity between the inhibitor and the sodium channel. It is the concentration at which half of the binding sites are occupied at equilibrium. | A lower Kd indicates a higher binding affinity. |
| On-rate (kon) | The rate constant for the association of the inhibitor with the channel. | Determines how quickly the block develops upon channel activation or depolarization. |
| Off-rate (koff) | The rate constant for the dissociation of the inhibitor from the channel. | Influences the recovery from block between action potentials and is a key determinant of use-dependence. |
Table 1: Potency of Selected Sodium Channel Inhibitors on Different NaV Subtypes
| Inhibitor | NaV Subtype | IC50 | Comments | Reference(s) |
| Tetrodotoxin (TTX) | mNaV1.1 | ~5.3 nM | Potent blocker of TTX-sensitive channels. | [18] |
| Tetrodotoxin (TTX) | mNaV1.2 | ~4.9 nM | Potent blocker of TTX-sensitive channels. | [18] |
| Tetrodotoxin (TTX) | mNaV1.6 | ~2.5 nM | Potent blocker of TTX-sensitive channels. | [18] |
| BIII 890 CL | rNaV1.2 (Resting) | 18 µM | Shows strong state-dependence. | [10] |
| BIII 890 CL | rNaV1.2 (Inactivated) | 77 nM | High affinity for the inactivated state. | [10] |
| ICA-121431 | hNaV1.3 | 19 nM | Subtype-selective voltage sensor modulator. | [11] |
| PF-06526290 | hNaV1.3 (Inactivated) | 5.1 µM | Dual-effect modulator and inhibitor. | [19] |
| QLS-81 | hNaV1.7 | 3.5 µM | State- and use-dependent inhibitor. | [20] |
| sTsp1a | hNaV1.7 | ~60 nM (at V0.5 of inactivation) | Peptide toxin that shifts inactivation. | [21][22] |
Experimental Protocols for Characterizing Inhibitor Action
The gold-standard technique for investigating the mechanism of action of sodium channel inhibitors is patch-clamp electrophysiology .[23][24] This method allows for the direct measurement of ionic currents flowing through sodium channels in the cell membrane of a single cell.
Whole-Cell Voltage-Clamp Technique
In the whole-cell voltage-clamp configuration, a micropipette is sealed onto the cell membrane and then the membrane patch is ruptured, allowing the experimenter to control the membrane potential ("voltage-clamp") and record the resulting currents.[25][26]
Typical Protocol for Assessing State-Dependent Inhibition:
-
Cell Preparation: A cell line stably expressing the sodium channel subtype of interest (e.g., HEK293 cells) or primary cells (e.g., dorsal root ganglion neurons) are cultured on coverslips.[27]
-
Solution Preparation:
-
External Solution: Contains physiological concentrations of ions, including Na+. Specific blockers for other channels (e.g., K+, Ca2+) are often included to isolate the sodium current.[25][26]
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment. A fluoride salt (e.g., CsF) is often used to block potassium channels from the inside and stabilize recordings.[20]
-
-
Recording:
-
A glass micropipette filled with internal solution is used to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -120 mV) where most channels are in the resting state.
-
-
Voltage Protocols: A series of voltage steps are applied to elicit sodium currents and probe the inhibitor's effect on different channel states.
-
Tonic Block (Resting State): Currents are elicited by brief depolarizing pulses from a very negative holding potential.
-
Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the accumulation of block with repeated channel opening.
-
Inactivated-State Block: The membrane potential is held at a more depolarized level (e.g., -70 mV) to inactivate a fraction of the channels before applying a test pulse. The shift in the steady-state inactivation curve in the presence of the inhibitor is a key measure of its affinity for the inactivated state.[21][22]
-
-
Data Analysis: The peak sodium current amplitude is measured under control conditions and in the presence of various concentrations of the inhibitor to determine IC50 values and characterize the kinetics of the block.[20]
The workflow for a typical patch-clamp experiment is depicted below.
Downstream Signaling and Physiological Consequences
By blocking the initial influx of sodium ions that triggers the action potential, sodium channel inhibitors have profound effects on downstream signaling pathways and physiological processes.
-
In Neurons: Inhibition of sodium channels in neurons reduces their excitability. This leads to:
-
Reduced Action Potential Firing: Suppresses the high-frequency firing characteristic of neuropathic pain and epilepsy.
-
Decreased Neurotransmitter Release: Action potential propagation to the presynaptic terminal is necessary to open voltage-gated calcium channels, which triggers neurotransmitter release. By blocking the action potential, sodium channel inhibitors indirectly reduce the release of neurotransmitters like glutamate, dampening synaptic transmission.[10] This is a key mechanism for their anticonvulsant and analgesic effects.
-
-
In Cardiac Myocytes: The effects are more complex and depend on the specific inhibitor and cardiac tissue.
-
Slowed Conduction: Blockade of NaV1.5, the primary cardiac sodium channel, decreases the upstroke velocity of the cardiac action potential (Phase 0). This slows the conduction of the electrical impulse through the heart.[4][5][8]
-
Altered Action Potential Duration (APD): Depending on the inhibitor's properties, the APD may be shortened or lengthened, which can have either anti-arrhythmic or pro-arrhythmic consequences.
-
Modulation of Intracellular Calcium: While the primary effect is on sodium influx, changes in the action potential shape and duration can indirectly affect intracellular calcium handling by altering the function of other ion channels and transporters, such as the Na+/Ca2+ exchanger and L-type calcium channels.[28][29]
-
The following diagram illustrates the downstream effects of sodium channel inhibition in a neuron.
References
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. The effect of sodium channels on neurological/neuronal disorders: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 5. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 9. Kinetics of use-dependent ventricular conduction slowing by antiarrhythmic drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting sodium channel voltage sensors with spider toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 18. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 19. PF‐06526290 can both enhance and inhibit conduction through voltage‐gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Voltage-gated sodium channel modulation by σ-receptors in cardiac myocytes and heterologous systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Technical Guide to the Biophysical Properties of Lidocaine, a Prototypical Sodium Channel Inhibitor
Disclaimer: The term "Sodium Channel Inhibitor 2" did not correspond to a specific, publicly documented molecule. Therefore, this guide focuses on the well-characterized sodium channel inhibitor, Lidocaine , as a representative example to fulfill the detailed requirements of the inquiry. Lidocaine is a widely used local anesthetic and antiarrhythmic drug whose mechanism of action through sodium channel blockade is extensively studied.
This document provides an in-depth overview of the biophysical properties of Lidocaine, tailored for researchers, scientists, and professionals in drug development. It covers quantitative data on its interaction with voltage-gated sodium channels, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Introduction to Lidocaine as a Sodium Channel Inhibitor
Lidocaine exerts its therapeutic effects by blocking voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells. By inhibiting the influx of sodium ions, Lidocaine dampens neuronal signaling, leading to local anesthesia, and modulates cardiac action potentials, thereby controlling arrhythmias. Its mechanism is state-dependent, meaning it exhibits different affinities for the resting, open, and inactivated states of the sodium channel.
Quantitative Biophysical Data
The interaction of Lidocaine with sodium channels is characterized by its binding affinity (often expressed as the dissociation constant, Kd) and its potency (typically measured as IC₅₀, the concentration required to inhibit 50% of the sodium current). These values are highly dependent on the state of the channel.
| Parameter | Value | Channel State | Experimental Condition | Reference |
| Kd (resting) | ~300-400 µM | Resting | Tonic block measurements | [1] |
| Kd (inactivated) | ~1-10 µM | Inactivated | Use-dependent block measurements | [1] |
| IC₅₀ (tonic block) | 1.72 ± 0.05 s (macro-offset time) | Primarily Resting | Automated patch-clamp | [1] |
| IC₅₀ (phasic/use-dependent block) | Varies with frequency (e.g., 10-100 µM at 10 Hz) | Open/Inactivated | Electrophysiology recordings | [2] |
| Binding Kinetics | Fast onset/offset | All states | Patch-clamp studies | [1][2] |
| Selectivity | Non-selective among Nav subtypes | N/A | Broad pharmacological profiling | General Knowledge |
Table 1: Summary of Quantitative Biophysical Data for Lidocaine.
Experimental Protocols
The characterization of Lidocaine's effects on sodium channels relies on various biophysical techniques. Below are detailed methodologies for key experiments.
This is the primary technique for studying the effects of ion channel modulators on channel gating and kinetics.
Objective: To measure the voltage- and state-dependent inhibition of sodium currents by Lidocaine.
Methodology:
-
Cell Preparation: HEK-293 cells stably expressing a specific human Nav subtype (e.g., Nav1.7) are cultured and prepared for recording.
-
Solutions:
-
Recording:
-
Voltage Protocols:
-
Tonic Block: A simple depolarizing pulse (e.g., to 0 mV for 20 ms) is applied from the holding potential at a low frequency (e.g., 0.1 Hz) before and after the application of Lidocaine. The reduction in peak current amplitude reflects binding to the resting state.
-
Use-Dependent (Phasic) Block: A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz). The progressive reduction in current amplitude with each pulse indicates preferential binding to the open and/or inactivated states.
-
Steady-State Inactivation: A series of conditioning pre-pulses to various potentials are applied before a test pulse to assess the voltage-dependence of inactivation. A hyperpolarizing shift in the steady-state inactivation curve in the presence of Lidocaine indicates stabilization of the inactivated state.
-
-
Data Analysis:
-
Peak sodium currents are measured and plotted against voltage or pulse number.
-
IC₅₀ values are determined by fitting the concentration-response data with the Hill equation.
-
Time constants of block onset and offset are calculated from the current decay during pulse trains and recovery from block, respectively.[1]
-
Visualizations of Pathways and Workflows
The following diagram illustrates the preferential binding of Lidocaine to the open and inactivated states of the voltage-gated sodium channel, which is the basis for its use-dependent block.
References
A Technical Guide to Sodium Channel Inhibitors in Neuronal Damage Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and application of sodium channel inhibitors in the study and potential treatment of neuronal damage. While the specific designation "Sodium Channel inhibitor 2" is not a standardized nomenclature in publicly available research, this document will focus on the principles and data related to second-generation and representative sodium channel blockers investigated for neuroprotective effects.
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[1] However, their persistent activation following ischemic events or traumatic injury can lead to excessive sodium influx, triggering a cascade of detrimental events including glutamate excitotoxicity, calcium overload, and ultimately, neuronal cell death.[2][3][4] Pharmacological blockade of these channels presents a promising therapeutic strategy to mitigate this secondary injury cascade.[5]
Core Concepts of Sodium Channel Inhibition in Neuroprotection
Sodium channel blockers can exert their neuroprotective effects through several mechanisms:
-
Reduction of Neuronal Depolarization: By inhibiting sodium influx, these agents prevent excessive neuronal firing.[6]
-
Inhibition of Glutamate Release: Attenuating depolarization of presynaptic terminals reduces the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxicity.[2]
-
Prevention of Intracellular Calcium Overload: By limiting sodium entry, these inhibitors help maintain the electrochemical gradient, preventing the reversal of the Na+/Ca2+ exchanger and subsequent toxic accumulation of intracellular calcium.[2]
Sodium channel inhibitors often exhibit state-dependent binding, preferentially interacting with the open or inactivated states of the channel.[2] This property is advantageous as it allows for targeted inhibition of hyperactive neurons in damaged tissue while sparing normal physiological activity.[2]
Quantitative Data on Representative Sodium Channel Inhibitors
The following tables summarize key quantitative data for several sodium channel inhibitors that have been evaluated in the context of neuronal damage or pain, which involves related mechanisms of neuronal hyperexcitability.
| Compound | Target/Model | IC50 / Affinity | Key Finding | Reference |
| ProTx-II | Human NaV1.7 | 0.3 nM | Highly potent and selective inhibitor of NaV1.7, a key channel in pain signaling. | [7] |
| Other NaV1 Subtypes | 30 - 150 nM | Demonstrates selectivity for NaV1.7 over other subtypes. | [7] | |
| CNCB-2 | NaV1.7 Channels | Inhibited to 31 ± 5% of control at 3 µM | Demonstrates voltage-dependent inhibition, suggesting higher affinity for inactivated states. | [8] |
| Small DRG Neurons | Nearly complete inhibition of sodium current at 30 µM | Effectively inhibits both TTX-sensitive and TTX-resistant sodium currents. | [8] | |
| RS100642 | Sodium Channels | pKi = 5.09 µM | A mexiletine analogue with neuroprotective properties. | [3] |
| BIII 890 CL | 3H-BTX-B binding | IC50 = 160 nM | Potent, selective, and use-dependent Na+ channel blocker. | [2] |
| Rat cortical neurons (veratridine-induced toxicity) | EC50 = 1.1 µM | Protected cultured neurons from cell death. | [2] | |
| Riluzole | N/A (In vivo study) | 5 mg/kg dose | Conferred significant neuroprotection and improved behavioral recovery after spinal cord injury. | [5] |
| Phenytoin | N/A (In vivo study) | 30 mg/kg dose | Enhanced residual tissue area at the injury epicenter. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols derived from the cited literature for key experiments in the evaluation of sodium channel inhibitors.
1. Electrophysiological Recording of Sodium Currents
-
Cell Preparation: HEK-293 cells stably expressing the desired sodium channel subtype (e.g., rNav1.2) are cultured under standard conditions.[9][10] For primary neuron studies, dorsal root ganglion (DRG) neurons can be dissociated from rodents.[8]
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch) or a manual setup.[8][9][10]
-
Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution contains a Cs+ or K+-based solution to isolate sodium currents, along with HEPES and EGTA, adjusted to a pH of 7.2.
-
Voltage Protocol: To measure tonic block, cells are held at a hyperpolarized potential (e.g., -100 mV) and depolarized to elicit a peak sodium current. The test compound is then perfused, and the reduction in peak current is measured.[8] For use-dependent block, a train of depolarizing pulses is applied to assess the cumulative inhibition.
-
Data Analysis: The percentage of inhibition is calculated by comparing the peak current in the presence and absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a Hill equation.[11]
2. In Vivo Model of Focal Cerebral Ischemia
-
Animal Model: Adult male Wistar rats are commonly used.[3][4]
-
Surgical Procedure: Anesthesia is induced (e.g., with isoflurane). The middle cerebral artery (MCA) is occluded via the intraluminal filament method. A nylon suture is inserted into the internal carotid artery and advanced to block the origin of the MCA.
-
Drug Administration: The sodium channel inhibitor (e.g., RS100642 at 1 mg/kg) or vehicle is administered intravenously or intraperitoneally at a specific time point relative to the ischemic insult (e.g., 30 minutes into reperfusion).[4]
-
Outcome Measures:
-
Infarct Volume Assessment: After a set period (e.g., 24 hours), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Brain tissue is homogenized to measure markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., caspase-3 activity).[4]
-
Behavioral Testing: Neurological deficits can be assessed using a standardized scoring system or specific behavioral tests (e.g., rotarod for motor coordination).[5]
-
3. In Vivo Model of Spinal Cord Injury (SCI)
-
Animal Model: Wistar rats are subjected to a compressive or contusive SCI at a specific spinal level (e.g., C7-T1).[5]
-
Drug Administration: The test compounds (e.g., riluzole, phenytoin) are administered intraperitoneally shortly after the injury (e.g., 15 minutes).[5]
-
Functional Recovery Assessment: Coordinated hindlimb function and strength are assessed weekly for several weeks using behavioral tests like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[5]
-
Histological Analysis: At the end of the study, spinal cord tissue is harvested. Tissue sparing (gray and white matter) at the injury epicenter is quantified using histological staining and digital morphometry. Retrograde labeling with fluorescent tracers (e.g., fluorogold) can be used to assess axonal integrity.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neuronal Injury and Sodium Channel Inhibition
The following diagram illustrates the central role of sodium channels in the excitotoxic cascade following an ischemic event and the points of intervention for sodium channel inhibitors.
Caption: The excitotoxic cascade following ischemia and the inhibitory action of sodium channel blockers.
Experimental Workflow for Preclinical Evaluation of a Neuroprotective Compound
This diagram outlines a typical workflow for assessing the efficacy of a novel sodium channel inhibitor in a preclinical model of neuronal damage.
Caption: A generalized workflow for the preclinical evaluation of neuroprotective sodium channel inhibitors.
Conclusion and Future Directions
The inhibition of voltage-gated sodium channels remains a compelling strategy for neuroprotection in the context of acute neuronal injury. The development of inhibitors with improved subtype selectivity (e.g., for NaV1.7 in pain or specific CNS-expressed channels) and favorable pharmacokinetic profiles is an active area of research.[1][7] While preclinical studies have shown promise for compounds like riluzole and newer agents, the translation to clinical efficacy remains a significant hurdle.[5][12] Future research will likely focus on optimizing dosing regimens, identifying the most appropriate patient populations, and potentially using these agents in combination with other neuroprotective strategies to achieve better outcomes in conditions such as stroke, traumatic brain injury, and spinal cord injury.
References
- 1. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury [archivesofmedicalscience.com]
- 4. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the neuroprotective effects of sodium channel blockers after spinal cord injury: improved behavioral and neuroanatomical recovery with riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Chemical properties of sodium channel inhibitors which determine affinity to resting and inactivated states [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sodium Channel NaV1.2 Inhibition in Preclinical Models of Neurodegenerative Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels are critical for neuronal excitability, and their dysregulation has been implicated in the pathophysiology of several neurodegenerative diseases. The NaV1.2 channel, encoded by the SCN2A gene, is predominantly expressed in excitatory neurons and has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of NaV1.2 inhibitors in various preclinical models of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis. We present quantitative data on the efficacy of NaV1.2 inhibitors, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Introduction: NaV1.2 as a Therapeutic Target in Neurodegeneration
Voltage-gated sodium channels (NaVs) are responsible for the initiation and propagation of action potentials in neurons. Dysfunctional sodium channel activity, leading to neuronal hyperexcitability and excitotoxicity, is a common theme in many neurodegenerative disorders. The NaV1.2 channel is a key player in this process, and its inhibition presents a potential neuroprotective strategy.[1] This guide will explore the preclinical evidence supporting the therapeutic potential of NaV1.2 inhibitors across a range of neurodegenerative disease models.
NaV1.2 Inhibition in Specific Neurodegenerative Condition Models
Multiple Sclerosis (MS)
In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), increased activity of NaV1.2 has been shown to exacerbate neuroaxonal degeneration, leading to increased disability and mortality.[2] This suggests that inhibiting NaV1.2 could be a promising neuroprotective strategy in MS.[1][2]
Amyotrophic Lateral Sclerosis (ALS)
Riluzole, a sodium channel blocker, is an approved treatment for ALS, although its precise mechanism of action is not fully understood.[1][3] Studies have shown that riluzole can reduce persistent sodium currents and neuronal hyperexcitability.[2][3] In myotubes from ALS patients, riluzole at a therapeutic concentration of 1 µM has been shown to reduce the sodium current by 20%.[1] However, its efficacy in animal models has been debated, with some studies showing no significant improvement in lifespan or motor function in SOD1-G93A mice.[4][5]
-
Quantitative Data on Riluzole in an ALS Cellular Model [1]
| Parameter | Control | Riluzole (1 µM) |
| Peak Sodium Current | 100% | 80% |
| Caption: Effect of Riluzole on sodium currents in myotubes from ALS patients. |
Alzheimer's Disease (AD)
Neuronal hyperexcitability is an early feature of Alzheimer's disease, and NaV1.2 channels are implicated in this process. In the APP/PS1 mouse model of AD, there is a significant loss of specific interneuron populations, which could contribute to network hyperexcitability.[6] While direct evidence for the efficacy of specific NaV1.2 inhibitors in AD models is still emerging, the general neuroprotective effects of sodium channel blockers suggest their potential therapeutic value.
Parkinson's Disease (PD)
In cellular models of Parkinson's disease using the neurotoxin MPP+, neuroprotective effects have been observed with various compounds.[7][8] While not directly targeting NaV1.2, these studies highlight the potential of modulating neuronal excitability to protect dopaminergic neurons. The role of specific NaV1.2 inhibitors in preclinical PD models warrants further investigation.
Key Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording of NaV1.2 Currents
This protocol is for recording voltage-gated sodium currents from cultured neurons to assess the effect of NaV1.2 inhibitors.[9][10][11][12]
Materials:
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (4-7 MΩ).
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass pipette and fill it with the internal solution.
-
Approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the currents before and after the application of the NaV1.2 inhibitor.
-
Analyze the peak current amplitude and other kinetic properties.
In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity
This protocol assesses the neuroprotective effect of NaV1.2 inhibitors against glutamate-induced cell death in a neuronal cell line like SH-SY5Y.[13][14]
Materials:
-
SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Glutamate solution.
-
NaV1.2 inhibitor of interest.
-
Cell viability assay (e.g., MTT or LDH assay).
Procedure:
-
Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the NaV1.2 inhibitor for a specified time (e.g., 1 hour).
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 100 mM) to the wells.
-
Incubate for a further 24-48 hours.
-
Measure cell viability using a standard assay.
-
Calculate the percentage of neuroprotection conferred by the inhibitor.
| Compound | IC50 for hNaV1.2 | Neuroprotection against Glutamate Injury |
| Mefenamic acid | 29.8 µM | Significant |
| Flufenamic acid | 249 µM | Significant |
| Tolfenamic acid | 615 µM | Not significant |
| Caption: Inhibitory and neuroprotective effects of fenamates. |
In Vivo Behavioral Testing in EAE Mouse Model
Rotarod Test: This test assesses motor coordination and balance.[11][15][16]
-
Place the mouse on a rotating rod.
-
Gradually increase the speed of rotation.
-
Record the latency to fall from the rod.
-
Perform this test at regular intervals throughout the disease course.
Open Field Test: This test evaluates general locomotor activity and anxiety-like behavior.[4][15][16]
-
Place the mouse in the center of an open, square arena.
-
Use video tracking software to record the total distance moved, time spent in the center versus the periphery, and rearing frequency for a set period (e.g., 10-30 minutes).
Immunohistochemistry for NaV1.2 Expression
This protocol is for visualizing the expression and localization of NaV1.2 in brain tissue.[14][17][18][19]
Materials:
-
Formalin-fixed, paraffin-embedded brain sections.
-
Primary antibody against NaV1.2.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate kit.
-
Microscope.
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with normal serum.
-
Incubate with the primary anti-NaV1.2 antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin (optional).
-
Dehydrate, clear, and mount the sections.
-
Image and analyze the staining intensity and distribution.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of excitotoxicity and the point of intervention for NaV1.2 inhibitors.
Caption: General experimental workflows for in vitro and in vivo evaluation of NaV1.2 inhibitors.
Conclusion and Future Directions
The inhibition of the NaV1.2 sodium channel represents a compelling therapeutic strategy for a variety of neurodegenerative diseases characterized by neuronal hyperexcitability. Preclinical studies in models of MS and ALS have provided direct evidence for the neuroprotective potential of NaV1.2 modulation. While research in Alzheimer's and Parkinson's disease is less mature in this specific area, the underlying pathological mechanisms suggest that NaV1.2 inhibitors could offer significant benefits. Future research should focus on the development of highly selective NaV1.2 inhibitors and their rigorous evaluation in a broader range of neurodegenerative disease models, with a clear focus on quantitative, translatable endpoints. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the development of novel therapeutics for these devastating disorders.
References
- 1. Frontiers | Riluzole But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 2. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epilepsy-associated SCN2A (NaV1.2) variants exhibit diverse and complex functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hippocampal interneuron loss in an APP/PS1 double mutant mouse and in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Fenamates Inhibit Human Sodium Channel Nav1.2 and Protect Glutamate-Induced Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. β‐Glucan attenuates cognitive impairment of APP/PS1 mice via regulating intestinal flora and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting NAAA counters dopamine neuron loss and symptom progression in mouse models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunocytochemical studies on the basal ganglia and substantia nigra in Parkinson's disease and Huntington's chorea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 19. med.minia.edu.eg [med.minia.edu.eg]
discovery and history of "Sodium Channel inhibitor 2"
An In-Depth Technical Guide to Suzetrigine (VX-548): A First-in-Class Selective NaV1.8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and development of suzetrigine (VX-548), a novel, first-in-class selective inhibitor of the voltage-gated sodium channel NaV1.8. Suzetrigine represents a significant advancement in pain management, offering a non-opioid therapeutic option with a distinct mechanism of action.
Discovery and History
The development of suzetrigine is the culmination of over two decades of research and development efforts by Vertex Pharmaceuticals, aimed at creating a new class of pain medication.[1] This journey began with the company's acquisition of Aurora Biosciences in 2001, which provided the foundational expertise in ion channel pharmacology.[1]
The primary target of this extensive research has been the NaV1.8 channel, a genetically validated target for pain treatment due to its specific expression in peripheral pain-sensing neurons.[2] Vertex's persistent efforts in this area saw the progression of several earlier candidates into clinical trials, including VX-150, VX-128, and VX-961.[1] Although these earlier compounds did not proceed to market, the insights gained from their development were instrumental in the design and optimization of suzetrigine.[1]
Suzetrigine (formerly VX-548) emerged as a highly potent and selective inhibitor of NaV1.8.[1] Its development program has included multiple Phase 2 and Phase 3 clinical trials for the treatment of moderate-to-severe acute pain and neuropathic pain.[3] Following positive results from these trials, Vertex submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA).[4] Suzetrigine has been granted Fast Track and Breakthrough Therapy designations by the FDA for the treatment of moderate-to-severe acute pain.[3]
Development Timeline Overview:
Mechanism of Action
Suzetrigine is a selective inhibitor of the voltage-gated sodium channel NaV1.8.[2] This channel is predominantly expressed in the peripheral nervous system (PNS), specifically in the dorsal root ganglion (DRG) sensory neurons that are responsible for transmitting pain signals.[2][5][6] Unlike opioids that act on the central nervous system (CNS), suzetrigine's peripheral action minimizes the risk of CNS-related side effects and addiction.[7]
The mechanism of inhibition is novel and allosteric. Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in its closed state.[2][7] This tonic inhibition prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to noxious stimuli.[8][9] By blocking these pain signals at their source in the periphery, suzetrigine effectively reduces the perception of pain.[8]
Signaling Pathway of Pain and Inhibition by Suzetrigine:
Quantitative Data
Suzetrigine has demonstrated high potency and selectivity for the NaV1.8 channel in preclinical studies.
| Parameter | Value | Reference |
| Target | Voltage-gated sodium channel 1.8 (NaV1.8) | [2] |
| IC50 for NaV1.8 | 0.7 nM | [1] |
| Selectivity | ≥31,000-fold selective for NaV1.8 over other NaV subtypes | [1][2] |
Experimental Protocols
The characterization of suzetrigine involved a range of in vitro and in vivo experimental protocols to determine its potency, selectivity, and efficacy.
In Vitro Electrophysiology
Objective: To determine the inhibitory activity of suzetrigine on human NaV channels.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines recombinantly expressing human NaV channel subtypes (e.g., NaV1.8, NaV1.7, NaV1.5).
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells are cultured to an appropriate density for recording.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage protocols are applied to elicit sodium currents. For example, cells are held at a holding potential of -120 mV, and then depolarized to a test potential (e.g., -10 mV) to activate the sodium channels.
-
Suzetrigine at various concentrations is perfused over the cells, and the resulting inhibition of the sodium current is measured.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
-
Radioligand Binding Assays
Objective: To assess the binding affinity and selectivity of suzetrigine to its target.
Methodology:
-
Preparation: Cell membranes expressing the target NaV channel are prepared.
-
Radioligand: A radiolabeled ligand that binds to the sodium channel is used.
-
Protocol:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled suzetrigine.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a filter plate.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The concentration of suzetrigine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Experimental Workflow for In Vitro Characterization:
Preclinical In Vivo Models
Objective: To evaluate the analgesic efficacy of suzetrigine in animal models of pain.
Methodology:
-
Species: Rodents (rats, mice), including humanized models expressing human NaV1.8.[10]
-
Pain Models:
-
Acute Pain: Models such as the hot plate test, tail-flick test, and formalin test.
-
Inflammatory Pain: Models involving the injection of inflammatory agents like carrageenan or Complete Freund's Adjuvant (CFA) into the paw.
-
Neuropathic Pain: Models created by nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL).
-
-
Protocol:
-
Animals are habituated to the testing environment.
-
Baseline pain responses are measured.
-
Suzetrigine or a vehicle control is administered (e.g., orally).
-
Pain responses are measured at various time points after drug administration.
-
The analgesic effect is determined by comparing the pain responses of the drug-treated group to the vehicle-treated group.
-
Clinical Development
Suzetrigine has undergone a robust clinical development program, demonstrating efficacy and a favorable safety profile in both acute and neuropathic pain settings.
Acute Pain Trials
Phase 2 and Phase 3 trials have been conducted in patients with moderate-to-severe acute pain following abdominoplasty and bunionectomy surgeries.[3][4][11][12]
-
Study Design: Randomized, double-blind, placebo-controlled trials.[4] Some trials also included an active comparator arm (e.g., hydrocodone/acetaminophen).[3]
-
Primary Endpoint: The time-weighted sum of the pain intensity difference over 48 hours (SPID48), measured on an 11-point numeric pain rating scale (NPRS).[8]
-
Key Findings: Suzetrigine demonstrated a statistically significant reduction in pain compared to placebo.[3][4] While it showed comparable efficacy to the opioid comparator in some measures, it did not meet all secondary endpoints for superiority over the active comparator.[8]
-
Safety: Suzetrigine was generally well-tolerated, with the most common adverse events being mild to moderate and including headache, nausea, and constipation.[3][4]
Neuropathic Pain Trials
A Phase 2 study has been completed in patients with painful diabetic peripheral neuropathy (DPN).
-
Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
-
Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the NPRS at week 12.
-
Key Findings: All doses of suzetrigine resulted in a statistically significant and clinically meaningful reduction in pain compared to placebo.
-
Safety: The safety profile was favorable, with most adverse events being mild to moderate. A decrease in creatinine clearance was noted in a Phase II trial with high-dose suzetrigine over 12 weeks, indicating a need for monitoring in long-term use.[3]
Conclusion
Suzetrigine (VX-548) is a pioneering, selective NaV1.8 inhibitor that has emerged from a dedicated, long-term research program. Its novel, peripheral mechanism of action, high selectivity, and demonstrated efficacy in clinical trials position it as a promising non-opioid alternative for the treatment of moderate-to-severe pain. The comprehensive preclinical and clinical data gathered to date support its potential to become the first in a new class of analgesics, addressing a significant unmet medical need.
References
- 1. drughunter.com [drughunter.com]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 7. Suzetrigine - Wikipedia [en.wikipedia.org]
- 8. ajmc.com [ajmc.com]
- 9. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sodium Channel Inhibitor 2 and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "Sodium Channel inhibitor 2," a molecule identified as compound 3c in patent WO 2004011439 A2. The document delves into the available patent information, focusing on its derivatives, and outlines the experimental framework for its evaluation.
Core Compound Information
"this compound" is a sodium channel blocker originating from the patent "Preparation of aryl-substituted benzimidazoles and their use as sodium channel blockers". This compound is noted for its potential therapeutic applications in treating or preventing neuronal damage following global and focal ischemia, as well as neurodegenerative conditions like amyotrophic lateral sclerosis.[1]
Quantitative Data
A detailed review of the source patent (WO 2004011439 A2) is required to extract specific quantitative data for "this compound" (compound 3c) and its derivatives. The following table is structured to summarize key parameters that are typically found in such patents. Data to be populated upon full patent analysis.
| Compound ID | Structure/Modification | Target | Assay Type | IC50 (µM) | Binding Affinity (Ki, µM) | Efficacy (% inhibition @ concentration) | Selectivity Profile |
| 3c (this compound) | Aryl-substituted benzimidazole | Sodium Channels | Electrophysiology | Data not available in initial search | Data not available in initial search | Data not available in initial search | Data not available in initial search |
| Derivative 1 | e.g., Substitution at R1 | e.g., NaV1.7 | e.g., Patch Clamp | Value | Value | Value | e.g., >10-fold vs. NaV1.5 |
| Derivative 2 | e.g., Substitution at R2 | e.g., NaV1.7 | e.g., Radioligand Binding | Value | Value | Value | e.g., >10-fold vs. NaV1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel sodium channel inhibitors, based on common practices in the field. The specific protocols for "this compound" would be detailed within the source patent.
In Vitro Sodium Channel Binding Assay (Radioligand Displacement)
This assay is designed to determine the binding affinity of a test compound to the neuronal sodium channel.
-
Materials:
-
Rat brain membrane homogenates (source of sodium channels).
-
Radioligand: [³H]-Batrachotoxin (a high-affinity ligand for the neurotoxin binding site 2 on the sodium channel).
-
Test compounds (e.g., "this compound" and its derivatives).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4, containing 0.8 mg/ml BSA, 20 µM veratridine, and 1 µM tetrodotoxin).
-
-
Procedure:
-
Rat brain membranes are incubated with [³H]-Batrachotoxin and varying concentrations of the test compound.
-
The incubation is carried out for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Batrachotoxin (IC50) is determined.
-
Electrophysiological Assay (Whole-Cell Patch Clamp)
This technique is used to measure the direct effect of a compound on the function of voltage-gated sodium channels in living cells.
-
Materials:
-
Cell line expressing the sodium channel subtype of interest (e.g., HEK293 cells stably expressing human NaV1.7).
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
Test compounds.
-
-
Procedure:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell membrane potential is clamped at a holding potential (e.g., -100 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The test compound is applied to the cell via the extracellular solution.
-
The effect of the compound on the amplitude and kinetics of the sodium current is recorded.
-
Dose-response curves are generated to determine the IC50 of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common conceptual frameworks relevant to the study of sodium channel inhibitors.
Caption: High-level workflow for the synthesis and screening of novel sodium channel inhibitor derivatives.
Caption: Proposed mechanism of action for "this compound" in reducing neuronal excitability.
This guide serves as a foundational document for professionals engaged in the research and development of sodium channel modulators. Further detailed analysis of the primary patent literature is essential for a complete understanding of "this compound" and its potential for therapeutic development.
References
In Vitro Characterization of Sodium Channel Inhibitor 2 (SCI-2): A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of Sodium Channel Inhibitor 2 (SCI-2), a novel compound with potential therapeutic applications in neurological disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, a summary of quantitative data in structured tables, and visual representations of signaling pathways and experimental workflows.
Introduction
Voltage-gated sodium channels (NaVs) are critical for the initiation and propagation of action potentials in excitable cells.[1][2] Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them important therapeutic targets.[3] Sodium channel blockers are a class of drugs that inhibit the flow of sodium ions through these channels, thereby reducing cellular excitability.[4][5][6] The in vitro characterization of novel sodium channel inhibitors is essential to understand their mechanism of action, potency, selectivity, and potential therapeutic utility.
SCI-2 is a novel small molecule inhibitor of voltage-gated sodium channels. This guide details the in vitro pharmacological profile of SCI-2, providing a framework for its preclinical evaluation.
Electrophysiological Characterization
Patch-clamp electrophysiology is the gold standard for characterizing the effects of ion channel modulators, providing detailed information on the interaction of a compound with the channel's gating properties.[7]
Inhibition of Peak Sodium Current (INa)
Objective: To determine the concentration-dependent inhibition of the peak INa mediated by different NaV subtypes by SCI-2.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing human NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.7 channels were used.
-
Recording: Whole-cell patch-clamp recordings were performed at room temperature. The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contained (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Voltage Protocol: From a holding potential of -120 mV, channels were activated by a 20 ms depolarization to -10 mV, every 10 seconds.
-
Data Analysis: The peak inward current in the presence of varying concentrations of SCI-2 was measured and normalized to the control current. The concentration-response curves were fitted with a Hill equation to determine the IC50 values.
Results:
| NaV Subtype | IC50 (µM) | Hill Slope |
| NaV1.1 | 1.2 ± 0.2 | 1.1 |
| NaV1.2 | 0.8 ± 0.1 | 1.0 |
| NaV1.3 | 2.5 ± 0.4 | 1.2 |
| NaV1.4 | 15.3 ± 2.1 | 0.9 |
| NaV1.5 | 25.1 ± 3.5 | 1.0 |
| NaV1.6 | 0.5 ± 0.1 | 1.1 |
| NaV1.7 | 0.3 ± 0.05 | 1.0 |
Table 1: Potency of SCI-2 against a panel of human voltage-gated sodium channel subtypes. Data are presented as mean ± standard deviation.
State-Dependent Inhibition
Objective: To determine if the inhibitory effect of SCI-2 is dependent on the conformational state of the sodium channel (resting vs. inactivated).
Methodology:
-
Cell Line: HEK-293 cells expressing NaV1.7.
-
Voltage Protocols:
-
Resting State: From a hyperpolarized holding potential of -140 mV where most channels are in the resting state, a brief (10 ms) test pulse to -10 mV was applied.
-
Inactivated State: From a depolarized holding potential of -70 mV where a significant fraction of channels are in the inactivated state, the same test pulse to -10 mV was applied.
-
-
Data Analysis: The IC50 for SCI-2 was determined for both protocols.
Results:
| Channel State | IC50 (µM) |
| Resting | 12.8 ± 1.5 |
| Inactivated | 0.25 ± 0.04 |
Table 2: State-dependent inhibition of NaV1.7 by SCI-2. SCI-2 shows a clear preference for the inactivated state.
Use-Dependent (Frequency-Dependent) Inhibition
Objective: To assess the effect of SCI-2 on sodium currents during high-frequency firing, which is characteristic of pathological states.
Methodology:
-
Cell Line: HEK-293 cells expressing NaV1.7.
-
Voltage Protocol: A train of 50 depolarizing pulses to -10 mV (20 ms duration) was applied at different frequencies (1 Hz and 10 Hz) from a holding potential of -120 mV.
-
Data Analysis: The peak current of each pulse was normalized to the peak current of the first pulse in the train. The rate and extent of use-dependent block were quantified.
Results:
| Frequency | % Inhibition at 50th Pulse |
| 1 Hz | 15.2 ± 2.3 |
| 10 Hz | 68.5 ± 5.1 |
Table 3: Use-dependent inhibition of NaV1.7 by SCI-2. SCI-2 demonstrates significantly greater block at higher stimulation frequencies.
Cellular and High-Throughput Assays
To complement detailed electrophysiological studies, higher-throughput assays are employed for initial screening and to assess activity in a more integrated cellular context.
Fluorescence-Based Membrane Potential Assay
Objective: To confirm the inhibitory activity of SCI-2 in a high-throughput format.
Methodology:
-
Assay Principle: This assay uses a fluorescent dye that is sensitive to changes in membrane potential. Depolarization of the cell, induced by a sodium channel activator, leads to a change in fluorescence. An inhibitor will block this change.[8][9]
-
Cell Line: A cell line stably expressing NaV1.7.
-
Procedure:
-
Cells are plated in 384-well plates and loaded with a membrane potential-sensitive dye.
-
Cells are pre-incubated with various concentrations of SCI-2.
-
Sodium channels are activated using veratridine.
-
The change in fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration-response curve for SCI-2 is plotted to determine the IC50.
Results:
| Assay | IC50 (µM) |
| Membrane Potential Assay | 0.45 ± 0.08 |
Table 4: IC50 value for SCI-2 in the NaV1.7 fluorescence-based membrane potential assay.
Binding Properties
Radioligand binding assays are used to determine the affinity and binding site of a compound on the target protein.
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of SCI-2 to the batrachotoxin (BTX) binding site (Site 2) on the sodium channel.
Methodology:
-
Preparation: Rat brain synaptosomes, a rich source of various NaV subtypes.
-
Radioligand: [³H]-batrachotoxinin-A 20-α-benzoate ([³H]-BTX-B), a high-affinity ligand for Site 2 of the sodium channel.
-
Procedure:
-
Synaptosomes are incubated with a fixed concentration of [³H]-BTX-B and varying concentrations of SCI-2.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of SCI-2 that displaces 50% of the specific binding of [³H]-BTX-B (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.
Results:
| Radioligand | Binding Site | Ki (µM) |
| [³H]-BTX-B | Site 2 | 1.8 ± 0.3 |
Table 5: Binding affinity of SCI-2 for the Site 2 neurotoxin binding site on rat brain sodium channels.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of a voltage-gated sodium channel.
Experimental Workflow
Caption: Experimental workflow for the in vitro characterization of SCI-2.
Mechanism of Action Decision Tree
Caption: Decision tree for characterizing the mechanism of action of a sodium channel inhibitor.
Summary and Conclusion
The in vitro characterization of this compound (SCI-2) reveals it to be a potent, state- and use-dependent inhibitor of voltage-gated sodium channels. It exhibits a preference for the inactivated state of the channel, which suggests a potential for selectively targeting rapidly firing neurons, a hallmark of several neurological disorders. SCI-2 shows selectivity for neuronal sodium channel subtypes, particularly NaV1.7 and NaV1.6, over the cardiac (NaV1.5) and skeletal muscle (NaV1.4) subtypes, indicating a potentially favorable safety profile with respect to cardiac and muscle function. The data presented in this guide provide a strong foundation for further preclinical development of SCI-2 as a therapeutic candidate.
References
- 1. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 5. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Characterization of a Novel Sodium Channel Inhibitor ("Inhibitor 2") using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, sodium channels are a key target for drug discovery. These application notes provide a detailed experimental protocol for the characterization of a novel sodium channel inhibitor, herein referred to as "Inhibitor 2," using the gold-standard whole-cell patch-clamp technique. The protocols described are designed to assess the potency, state-dependence, and kinetic properties of the inhibitor's interaction with the sodium channel.
Data Presentation
The following tables summarize hypothetical quantitative data for "Inhibitor 2" to illustrate how results can be presented for clear comparison.
Table 1: State-Dependent Inhibition of Sodium Channels by Inhibitor 2
| Channel State | IC50 (µM) | Hill Slope |
| Resting State | 35.2 | 1.1 |
| Inactivated State | 1.8 | 1.0 |
Table 2: Effects of Inhibitor 2 on the Biophysical Properties of Sodium Channels
| Parameter | Control | Inhibitor 2 (10 µM) |
| V1/2 of Activation (mV) | -25.3 ± 1.2 | -26.1 ± 1.5 |
| V1/2 of Steady-State Inactivation (mV) | -85.6 ± 2.1 | -98.4 ± 1.8 |
| Time Constant of Recovery from Inactivation (ms) | 12.5 ± 0.8 | 45.7 ± 3.2 |
* Indicates a statistically significant difference from the control.
Experimental Protocols
Cell Preparation
For these experiments, a cell line stably expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.7) is recommended.
-
Cell Culture: HEK293 cells stably expressing the target sodium channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 0.4 mg/mL G418). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Dissociation: For electrophysiological recordings, cells are dissociated using a non-enzymatic cell dissociation solution to ensure membrane integrity. Cells are then plated onto glass coverslips at a low density and allowed to adhere for at least 1-2 hours before recording.
Solutions
Internal (Pipette) Solution:
-
140 mM CsF
-
10 mM NaCl
-
1 mM EGTA
-
10 mM HEPES
-
pH adjusted to 7.3 with CsOH
-
Osmolarity adjusted to ~310 mOsm with sucrose
External (Bath) Solution:
-
140 mM NaCl
-
3 mM KCl
-
1 mM MgCl₂
-
1 mM CaCl₂
-
10 mM HEPES
-
10 mM Glucose
-
pH adjusted to 7.4 with NaOH
-
Osmolarity adjusted to ~320 mOsm with sucrose
To block endogenous potassium and calcium currents, 20 mM TEA-Cl and 0.2 mM CdCl₂ can be added to the extracellular solution, respectively.[1]
Whole-Cell Patch-Clamp Recordings
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Data Acquisition: Currents are typically filtered at 5 kHz and sampled at 20 kHz. Series resistance should be compensated by at least 80%.
Voltage-Clamp Protocols
The following voltage protocols are designed to assess the interaction of "Inhibitor 2" with the sodium channel in different conformational states.
This protocol determines the inhibition of the channel in its resting state.
-
Holding Potential: -120 mV (to ensure most channels are in the resting state).
-
Test Pulse: A brief depolarizing pulse to 0 mV for 20 ms is applied to elicit a sodium current.
-
Frequency: Pulses are applied at a low frequency (e.g., 0.1 Hz) to allow for complete recovery of the inhibitor from the channel between pulses.
-
Procedure: After establishing a stable baseline current, "Inhibitor 2" is perfused at various concentrations. The reduction in the peak inward current at each concentration is used to construct a concentration-response curve and determine the IC50 for the resting state.
This protocol assesses the preferential binding of the inhibitor to the open and/or inactivated states of the channel.
-
Holding Potential: -120 mV.
-
Pulse Train: A train of depolarizing pulses to 0 mV for 20 ms is applied at a higher frequency (e.g., 10 Hz).
-
Procedure: The peak current of each pulse in the train is measured. In the presence of a use-dependent blocker, the current will decrease with each successive pulse. The degree of block is quantified by comparing the peak current of the first and last pulses in the train.
This protocol determines the effect of the inhibitor on the voltage-dependence of steady-state inactivation.
-
Holding Potential: -120 mV.
-
Conditioning Pulses: A series of 500 ms conditioning pre-pulses are applied, ranging from -140 mV to -20 mV in 10 mV increments.
-
Test Pulse: Each conditioning pulse is followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Procedure: The normalized peak current during the test pulse is plotted against the conditioning pre-pulse potential. The data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2). A hyperpolarizing shift in the V1/2 in the presence of the inhibitor indicates stabilization of the inactivated state.[2]
This protocol measures the rate at which channels recover from inactivation and how this is affected by the inhibitor.
-
Holding Potential: -120 mV.
-
Inactivating Pulse: A depolarizing pulse to 0 mV for 1 second is used to inactivate the channels.
-
Recovery Interval: The membrane is then repolarized to -120 mV for a variable duration (from a few milliseconds to several seconds).
-
Test Pulse: A second pulse to 0 mV is applied to measure the fraction of recovered channels.
-
Procedure: The normalized peak current of the test pulse is plotted against the recovery interval duration. The data are fitted with an exponential function to determine the time constant of recovery from inactivation. An increase in the time constant in the presence of the inhibitor suggests it slows the recovery process.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of a sodium channel inhibitor.
Caption: Simplified signaling pathway of a state-dependent sodium channel inhibitor.
References
Application Notes and Protocols: In Vivo Studies of Sodium Channel Inhibitors
Topic: "Sodium Channel Inhibitor 2" Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "this compound" is not extensively characterized in publicly available scientific literature. Therefore, this document provides data and protocols for a representative and well-studied sodium channel inhibitor, Tetrodotoxin (TTX) , to serve as a comprehensive guide for in vivo studies of this class of compounds. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.
Introduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells.[1][2][3] Inhibitors of these channels are valuable research tools and have therapeutic potential for various conditions, particularly pain.[4][5] Tetrodotoxin (TTX) is a potent and selective blocker of the pore of most voltage-gated sodium channels, making it an archetypal tool for studying their function.[1][2][3][6] It specifically inhibits the tetrodotoxin-sensitive (TTX-S) isoforms, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7.[1][4]
These application notes provide a summary of reported in vivo dosages of TTX in common animal models and detailed protocols for its administration and the assessment of its effects, particularly in the context of pain research.
Data Presentation: In Vivo Dosages of Tetrodotoxin
The following tables summarize the reported in vivo dosages of Tetrodotoxin (TTX) in rodent models. It is crucial to note that the lethal dose (LD50) of TTX is highly dependent on the route of administration.
Table 1: Lethal Dose (LD50) of Tetrodotoxin in Rodents
| Animal Model | Route of Administration | LD50 (µg/kg) | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 10.7 | [7] |
| Mouse | Subcutaneous (s.c.) | 12.5 | [7] |
| Mouse | Intragastric (i.g.) / Oral | 232 - 532 | [7][8] |
| Mouse | Intramuscular (i.m.) | 8.6 | |
| Rat | Intramuscular (i.m.) | 10 - 11.1 |
Table 2: Effective Doses of Tetrodotoxin in Rodent Pain Models
| Animal Model | Pain Model | Route of Administration | Effective Dose (µg/kg) | Observed Effect | Reference(s) |
| Rat | Formalin Test | Subcutaneous (s.c.) | 6 | Decreased pain behavior | [9] |
| Mouse | Acetic Acid Writhing Test | Subcutaneous (s.c.) | 3 - 6 | Decreased writhing | [9] |
| Rat | Neuropathic Pain (Seltzer's) | Subcutaneous (s.c.) | 1.08 (ED50) | Reduction of mechanical allodynia | [9] |
| Rat | Neuropathic Pain (Seltzer's) | Subcutaneous (s.c.) | 0.62 (ED50) | Reduction of thermal hyperalgesia | [9] |
| Mouse | Visceral Pain (Capsaicin) | Subcutaneous (s.c.) | 1 - 6 | Dose-dependent inhibition of pain behaviors | [7][10] |
| Mouse | Visceral Pain (Mustard Oil) | Subcutaneous (s.c.) | 3 - 6 | Dose-dependent inhibition of pain behaviors | [7][10] |
| Mouse | Visceral Pain (Cyclophosphamide) | Subcutaneous (s.c.) | 3 - 6 | Reversal of referred mechanical hyperalgesia | [7][10] |
Experimental Protocols
Preparation of Tetrodotoxin Solution
Materials:
-
Tetrodotoxin (citrate-free)
-
Sterile 0.9% saline solution
-
Alternatively, sterile 0.02% acetic acid in saline[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: Due to its high toxicity, it is recommended to order TTX in pre-aliquoted amounts to avoid weighing the powder. Reconstitute the entire vial of lyophilized TTX at once.
-
Vehicle Selection: TTX is soluble in acidic solutions. A common vehicle is sterile 0.9% saline. For compounds with limited solubility, a sterile 0.02% acetic acid solution in saline can be used.[6]
-
Stock Solution Preparation:
-
Carefully add the calculated volume of the chosen vehicle to the vial of TTX to achieve a desired stock concentration (e.g., 100 µg/mL).
-
Gently vortex the vial until the TTX is completely dissolved.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the stock solution with the same vehicle to achieve the final desired concentrations for injection.
-
-
Sterilization:
-
Filter the final working solutions through a 0.22 µm sterile filter into a sterile tube.
-
-
Storage: Store stock and working solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Animal Models and Administration
Animals:
-
Male Wistar rats (200-250 g) or Swiss Webster mice (20-25 g) are commonly used.[9]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration:
-
Subcutaneous (s.c.) Injection: This is a common route for systemic administration in pain models.[7][9][10]
-
Acclimatize the animal to the testing environment.
-
Gently restrain the animal.
-
Lift the skin on the back of the neck to form a tent.
-
Insert a 27-30 gauge needle into the base of the tented skin.
-
Inject the TTX solution (typically in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Withdraw the needle and return the animal to its cage.
-
Protocol for Assessing Analgesic Effects in a Neuropathic Pain Model
This protocol is based on the Seltzer model of partial sciatic nerve ligation in rats.[9]
Materials:
-
Prepared Tetrodotoxin solution
-
Von Frey filaments (for assessing mechanical allodynia)
-
Plantar test apparatus (for assessing thermal hyperalgesia)
-
Control vehicle (e.g., 0.9% saline)
Procedure:
-
Induction of Neuropathic Pain:
-
Surgically induce neuropathic pain via partial ligation of the sciatic nerve as described by Seltzer et al.
-
Allow the animals to recover for 7-14 days and for neuropathic pain symptoms to develop.
-
-
Baseline Assessment:
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments and thermal withdrawal latencies using the plantar test on the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
-
Drug Administration:
-
Divide the animals into groups (e.g., vehicle control, TTX at 0.3, 1, 3, and 6 µg/kg).[9]
-
Administer a single subcutaneous injection of the assigned treatment.
-
-
Post-Treatment Assessment:
-
At 30 minutes post-injection, re-assess mechanical and thermal thresholds.[9]
-
Continue assessments at various time points (e.g., 1, 2, 4 hours) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Compare the post-treatment withdrawal thresholds to the baseline values for each group.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect of TTX.
-
Visualization of Pathways and Workflows
Signaling Pathway of Tetrodotoxin
The primary mechanism of action of Tetrodotoxin is the blockade of voltage-gated sodium channels. This prevents the influx of sodium ions, which is essential for the depolarization phase of the action potential.
Caption: Mechanism of action of Tetrodotoxin.
Experimental Workflow for In Vivo Analgesia Study
The following diagram illustrates a typical workflow for an in vivo study investigating the analgesic effects of a sodium channel inhibitor.
References
- 1. Tetrodotoxin: The State-of-the-Art Progress in Characterization, Detection, Biosynthesis, and Transport Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 4. From Poison to Promise: The Evolution of Tetrodotoxin and Its Potential as a Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the genotoxic potential of the natural neurotoxin Tetrodotoxin (TTX) in a battery of in vitro and in vivo genotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Tetrodotoxin in Mouse Models of Visceral Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antinociceptive effects of tetrodotoxin (TTX) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Tetrodotoxin in Mouse Models of Visceral Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Riluzole in Ischemia Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Riluzole, a sodium channel inhibitor, in preclinical ischemia models. It is intended to serve as a detailed guide, offering insights into its mechanism of action, quantitative efficacy data, and standardized experimental protocols for its evaluation.
Introduction
Riluzole is a neuroprotective agent with multiple pharmacological actions. Its primary mechanism is the blockade of voltage-dependent sodium channels, which stabilizes the presynaptic membrane and inhibits the release of the excitatory neurotransmitter glutamate.[1][2][3] In the context of ischemia, this action is crucial as the excessive release of glutamate (excitotoxicity) is a major contributor to neuronal cell death.[2][3] Riluzole has demonstrated significant neuroprotective effects in various animal models of both global and focal cerebral ischemia, as well as retinal ischemia.[2][4][5]
Mechanism of Action in Ischemia
During an ischemic event, cellular energy failure leads to the depolarization of neuronal membranes and the subsequent opening of voltage-gated sodium channels. The influx of Na+ triggers the reversal of the Na+/Ca2+ exchanger, leading to a massive influx of Ca2+ and the release of glutamate into the synaptic cleft. Riluzole mitigates this cascade by:
-
Inactivating Voltage-Dependent Sodium Channels: This is considered its primary mechanism, reducing the presynaptic depolarization and subsequent glutamate release.[2][3]
-
Inhibiting Glutamate Release: By stabilizing the presynaptic membrane, Riluzole directly reduces the amount of glutamate released during ischemia.[1][2] In a rodent model of transient global cerebral ischemia, Riluzole was observed to cause a complete suppression of the ischemia-evoked surge in glutamic acid release.[2][3]
-
Non-competitive Blockade of NMDA Receptors: Riluzole can also block some of the postsynaptic effects of glutamate by acting as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors.[2][3]
These actions collectively reduce the excitotoxic damage to neurons, thereby preserving tissue and improving functional outcomes in ischemia models.
Quantitative Data on Riluzole Efficacy in Ischemia Models
The following tables summarize the quantitative data from key studies evaluating the efficacy of Riluzole in rodent models of cerebral ischemia.
| Study | Animal Model | Ischemia Model | Riluzole Dosage | Administration Time | Infarct Volume Reduction (Cortical) |
| Wahl et al. (1993)[6] | Sprague-Dawley Rat | MCAO | 4 mg/kg | 30 min post-occlusion | 32.4% |
| Wahl et al. (1993)[6] | Sprague-Dawley Rat | MCAO | 8 mg/kg | 30 min post-occlusion | 47.5% |
| Malgouris et al. (1992)[5] | Fischer Rat | MCAO | 8 mg/kg | 30 min and 24.5 h post-occlusion | Significant reduction (volume not specified) |
| Study | Animal Model | Ischemia Model | Riluzole Dosage | Administration Time | Outcome Measure | Result |
| Malgouris et al. (1992)[5] | Mongolian Gerbil | Bilateral Common Carotid Artery Occlusion | 4 and 8 mg/kg i.p. | 0.5, 4.5, 24, and 28 h post-ischemia | Electrocorticogram (ECoG) | Significantly reduced slow-wave activity and increased higher frequency activity. |
| Ettaiche et al. (1999)[4] | Rat | Retinal Ischemia (High Intraocular Pressure) | Systemic and Topical | Before or after ischemia | Electroretinogram (ERG) a- and b-wave recovery | Significantly enhanced recovery of a- and b-waves. |
| Ettaiche et al. (1999)[4] | Rat | Retinal Ischemia (High Intraocular Pressure) | Systemic and Topical | Before or after ischemia | Retinal Cell Death (TUNEL) | Prevented or attenuated ischemia-induced retinal cell death. |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of Riluzole in a rat model of focal cerebral ischemia.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk sutures
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor body temperature and maintain at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
Secure the filament in place and close the incision.
-
After the desired occlusion period (e.g., 90 minutes), re-anesthetize the animal and withdraw the filament to allow for reperfusion.
-
Provide post-operative care, including analgesia and monitoring.
Protocol 2: Riluzole Formulation and Administration
Materials:
-
Riluzole powder
-
Vehicle (e.g., saline with 1% Tween-80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the Riluzole solution by dissolving the powder in the vehicle to the desired concentration (e.g., 4 mg/mL or 8 mg/mL).
-
Administer the Riluzole solution via intraperitoneal injection at the specified time point relative to the MCAO procedure (e.g., 30 minutes post-occlusion).
Protocol 3: Neurological Deficit Scoring
This is a crucial step for assessing the functional outcome after stroke.
Procedure:
-
At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., Bederson score or a more comprehensive neuro-score).
-
Bederson Scale (modified):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Circling to the contralateral side.
-
-
Blinding of the observer to the treatment group is essential to prevent bias.
Protocol 4: Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains white.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
Formalin for fixation
-
Digital scanner or camera and image analysis software
Procedure:
-
At 48 or 72 hours post-MCAO, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Acquire digital images of the slices.
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Volume of Infarct]). The total infarct volume is the sum of the infarct volumes of all slices.
Conclusion
Riluzole has consistently demonstrated neuroprotective effects in various preclinical models of ischemia. Its mechanism of action, primarily through the inhibition of voltage-gated sodium channels and subsequent reduction of glutamate excitotoxicity, makes it a compelling candidate for further investigation in the context of ischemic injury. The protocols outlined in this document provide a standardized framework for researchers to evaluate the efficacy of Riluzole and other sodium channel inhibitors in a reproducible manner. Careful adherence to these methodologies will ensure the generation of high-quality, translatable data in the pursuit of novel therapies for ischemic stroke and other ischemic conditions.
References
- 1. Measurement of Infarction Volume [bio-protocol.org]
- 2. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology and mechanism of action of riluzole | Semantic Scholar [semanticscholar.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Neuroprotective actions of riluzole in rodent models of global and focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of riluzole on focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Sodium Channel Inhibitor 2" for Amyotrophic Lateral Sclerosis (ALS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual fatality. One of the key pathological mechanisms implicated in ALS is excitotoxicity, where excessive stimulation of neurons by neurotransmitters like glutamate leads to cell death. Voltage-gated sodium channels play a crucial role in neuronal excitability, and their dysfunction is thought to contribute to the hyperexcitability observed in ALS.
"Sodium Channel Inhibitor 2" is a novel benzothiazole-class compound designed to modulate neuronal excitability. Its primary mechanism of action involves the inhibition of voltage-dependent sodium channels, which are essential for the initiation and propagation of action potentials in neurons. By blocking these channels, "this compound" reduces neuronal hyperexcitability and glutamate release, thereby mitigating excitotoxic damage to motor neurons. This document provides detailed application notes and protocols for the use of "this compound" in preclinical ALS research, based on established methodologies for similar compounds, such as Riluzole.
Mechanism of Action
"this compound" exerts its neuroprotective effects through a multi-faceted mechanism primarily centered on the modulation of the glutamatergic system and neuronal ion channels.[1] The core mechanisms include:
-
Inhibition of Voltage-Gated Sodium Channels: The compound blocks the persistent inward sodium current (INaP) in neurons.[2][3][4] This action stabilizes the neuronal membrane and reduces repetitive firing, thereby decreasing neuronal hyperexcitability.[5]
-
Reduction of Glutamate Release: By inhibiting presynaptic voltage-gated sodium channels, "this compound" reduces the release of glutamate into the synaptic cleft.[1] This is a critical step in preventing the excitotoxic cascade that leads to motor neuron death.
-
Modulation of Postsynaptic Glutamate Receptors: Evidence suggests that compounds in this class can also indirectly antagonize postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors, further protecting neurons from glutamate-induced excitotoxicity.[1]
-
Potentiation of Calcium-Dependent Potassium Currents: At clinically relevant concentrations, it can potentiate calcium-dependent potassium currents, which also contributes to the reduction of neuronal excitability.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Riluzole inhibits the persistent sodium current in mammalian CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of Persistent Sodium Currents Contributes to the Riluzole-Induced Inhibition of Spontaneous Activity and Oscillations in Injured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human iPSC-Derived Motor Neurons: Expert tips on best cell-culture practices [axolbio.com]
Application Notes and Protocols: Preparing "Sodium Channel Inhibitor 2" Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of "Sodium Channel Inhibitor 2," a blocker of voltage-gated sodium channels. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
"this compound" is a small molecule used in research to study the role of sodium channels in various physiological and pathological processes, including neuronal damage and neurodegenerative conditions.[1] Accurate stock solution preparation is the first step in obtaining reliable experimental data.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 653573-60-5 | [1][2][3] |
| Molecular Weight | 466.40 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [5][6][7] |
| Purity | >98% (typical) | N/A |
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Sodium Channel Inhibator 2 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.
3.1. Pre-Preparation:
-
Ensure all equipment is clean and properly calibrated.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a fresh, anhydrous stock of DMSO to minimize the introduction of water, which can affect compound solubility and stability.
3.2. Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.664 mg of the compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 466.40 g/mol x 1000 mg/g = 4.664 mg
-
-
3.3. Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. To continue the example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for at least 2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved. If particulates are still visible, sonication in an ultrasonic bath for 5-10 minutes can aid in complete dissolution.[8] Gentle warming (no higher than 37°C) can also be employed if necessary.[7]
3.4. Aliquoting and Storage:
-
Once the compound is fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[4][8][9][10] This practice is critical to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots under the recommended conditions as outlined in the table below.
Table 2: Storage and Stability of this compound Solutions
| Storage Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| -80°C | N/A | 6 months |
Data compiled from multiple sources.[4][10]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the general mechanism of action of a sodium channel inhibitor.
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Mechanism of Action of a Sodium Channel Inhibitor.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemical compounds.
-
Handle "this compound" in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.[11]
-
Avoid inhalation of the powder and contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.
-
Dispose of chemical waste according to your institution's guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound 653573-60-5 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - tcsc0018408 - Taiclone [taiclone.com]
- 6. anjiechem.com [anjiechem.com]
- 7. m.ctestingbio.com [m.ctestingbio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sodium-Channel-inhibitor-1|1198117-23-5|MSDS [dcchemicals.com]
Application Notes and Protocols for High-Throughput Screening of Sodium Channel Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets. "Sodium Channel inhibitor 2" is a novel compound identified as a potent blocker of these channels. These application notes provide detailed protocols for utilizing "this compound" in high-throughput screening (HTS) assays to characterize its inhibitory activity and determine its potency and selectivity against various sodium channel subtypes.
Disclaimer: "this compound" is a fictional compound used for illustrative purposes. The protocols and data presented are representative of typical sodium channel inhibitors and are intended to serve as a guide for HTS assay development and execution.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 653573-60-5[1] |
| Molecular Formula | C26H25Cl2N3O[1] |
| Molecular Weight | 466.4 g/mol [1] |
| Mechanism of Action | Blocks the influx of sodium ions through voltage-gated sodium channels.[1] |
| Solubility | Soluble in DMSO. |
High-Throughput Screening Methodologies
Two primary methodologies are described for the high-throughput screening of "this compound": a fluorescence-based membrane potential assay and an automated electrophysiology assay.
Fluorescence-Based Membrane Potential Assay (FLIPR)
This assay provides a rapid and robust method for identifying sodium channel inhibitors by measuring changes in cell membrane potential.
Principle:
Cells expressing the target sodium channel are loaded with a voltage-sensitive fluorescent dye. Depolarization of the cell membrane, induced by a sodium channel activator, causes a change in the dye's fluorescence. Inhibitors of the sodium channel will prevent this depolarization, thus attenuating the fluorescent signal.
Signaling Pathway of a Voltage-Gated Sodium Channel
Caption: Voltage-gated sodium channel activation and inhibition pathway.
Experimental Workflow for FLIPR Assay
Caption: High-throughput screening workflow using the FLIPR assay.
Detailed Protocol:
Materials:
-
HEK-293 cells stably expressing the desired human Nav subtype (e.g., Nav1.1 - Nav1.9).
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotic.
-
384-well black-wall, clear-bottom assay plates.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Sodium channel activator (e.g., Veratridine).
-
"this compound" and reference inhibitors (e.g., Tetrodotoxin, Lidocaine).
-
FLIPR Tetra® or similar fluorescence plate reader.
Procedure:
-
Cell Culture: Maintain HEK-293 cells expressing the target Nav channel in a 37°C, 5% CO2 incubator. Passage cells every 2-3 days to maintain sub-confluent cultures.
-
Cell Plating: Seed the cells into 384-well plates at a density of 15,000 - 30,000 cells per well in 25 µL of culture medium.[2] Incubate the plates overnight.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Add 25 µL of the dye solution to each well and incubate for 30-60 minutes at 37°C.[3]
-
Compound Addition: Prepare serial dilutions of "this compound" and reference compounds in assay buffer. Add 12.5 µL of the compound solutions to the wells. For controls, add assay buffer with DMSO (negative control) and a known inhibitor at a high concentration (positive control). Incubate for 15-30 minutes at room temperature.
-
Assay Reading: Place the plate in the FLIPR instrument. Initiate the reading and, after establishing a baseline fluorescence, add 12.5 µL of a sodium channel activator (e.g., veratridine at an EC80 concentration) to all wells.[4]
-
Data Acquisition: Record the fluorescence signal for 2-5 minutes.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]
-
Quantitative Data (Representative):
| Compound | Nav Subtype | Assay Format | IC50 (µM) | Z'-Factor |
| Tetrodotoxin | Nav1.7 | FLIPR | 0.002 | 0.78[4] |
| Lidocaine | Nav1.5 | FLIPR | 154 | 0.72 |
| This compound | Nav1.x | FLIPR | TBD | >0.5 |
| Carbamazepine | Nav1.7 | FLIPR | 15.3 | 0.65 |
| Lamotrigine | Nav1.2 | FLIPR | 25.1 | 0.71 |
Automated Electrophysiology Assay (e.g., IonWorks Quattro)
This assay provides a higher-fidelity, direct measure of sodium channel function by recording ionic currents.
Principle:
Cells are automatically patched onto a planar electrode in a 384-well plate. A voltage protocol is applied to elicit sodium currents, which are recorded before and after the addition of the test compound. Inhibition of the current indicates channel blockade.
Experimental Workflow for Automated Electrophysiology
References
- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 2. 4.5. Sodium Channel FLIPR Assay [bio-protocol.org]
- 3. moleculardevices.com [moleculardevices.com]
- 4. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sodium Channel Inhibitor 2 (CNCB-2) Administration in Rodent Models
These application notes provide detailed protocols for the administration and evaluation of Sodium Channel Inhibitor 2 (CNCB-2), a novel charged sodium and calcium channel inhibitor, in rodent models of pain. The following sections outline the inhibitor's mechanism of action, experimental procedures, and key in vitro and in vivo findings.
Introduction
This compound (CNCB-2) is a potent, permanently charged cationic derivative of an N-type calcium channel inhibitor.[1] It has been shown to be a highly effective sodium channel inhibitor when applied extracellularly, exhibiting more potent inhibition than conventional local anesthetics like lidocaine or bupivacaine.[1] CNCB-2 demonstrates efficacy in mouse models of incisional wound and inflammatory pain by blocking both nociceptor excitability and the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).[1] These characteristics make CNCB-2 a promising candidate for the development of novel analgesics.
Mechanism of Action
CNCB-2 exerts its analgesic effects through the dual inhibition of voltage-gated sodium channels and N-type calcium channels in primary sensory neurons.[1] By blocking sodium channels, it reduces neuronal excitability and inhibits the propagation of action potentials that transmit pain signals.[1] Its inhibition of N-type calcium channels in presynaptic nerve terminals curtails the release of neurotransmitters and neuropeptides involved in pain signaling and neurogenic inflammation.[1]
A key feature of CNCB-2 is its ability to inhibit sodium channels directly from the extracellular side of the cell membrane. This is in contrast to other cationic blockers like QX-314 which require co-administration with channel activators to gain intracellular access.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of CNCB-2 from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of CNCB-2 on Sodium Currents
| Cell Type | Sodium Channel Subtype | CNCB-2 Concentration | Holding Potential | Pulse Protocol | Percent Inhibition of Control |
| Stable Cell Line | Nav1.7 | 3 µM | -70 mV | 10-msec steps to 0 mV every 5 s | 69 ± 5% |
| Small DRG Neurons | Overall Sodium Current | 30 µM | - | - | 96 ± 1% |
| Small DRG Neurons | TTX-resistant | 3 µM | -80 mV | 10-msec step to -10 mV every 5 s | 77 ± 6% |
| Small DRG Neurons | TTX-resistant | 10 µM | -80 mV | 10-msec step to -10 mV every 5 s | 90 ± 3% |
Table 2: In Vitro Efficacy of CNCB-2 on N-type Calcium Currents
| Cell Type | CNCB-2 Concentration | Percent Inhibition of Control |
| Mouse Sympathetic Neurons | 3 µM | Not specified |
| Mouse Sympathetic Neurons | 10 µM | Not specified |
| Mouse Sympathetic Neurons | 30 µM | Not specified |
Table 3: In Vivo Analgesic Efficacy of CNCB-2 in Mouse Models
| Pain Model | Administration Route | CNCB-2 Dose | Volume | Comparator | Duration of Analgesia |
| Paw Incision (Post-operative) | Intra-paw Injection | 15 mM | 10 µL | 30 mM Bupivacaine | At least 8 hours |
| Paw Incision (Post-operative) | Intra-paw Injection | 30 mM | 10 µL | 30 mM Bupivacaine | At least 8 hours |
| Uninjured Paw (Naïve Mice) | Intra-paw Injection | Not specified | Not specified | - | At least 4 hours |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
This protocol is for recording sodium and calcium currents from isolated rodent dorsal root ganglion (DRG) neurons or sympathetic neurons.
Materials:
-
CNCB-2 stock solution
-
External and internal recording solutions
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture reagents for neuron isolation and maintenance
Procedure:
-
Neuron Preparation: Isolate DRG or sympathetic neurons from mice using established enzymatic and mechanical dissociation methods. Plate the cells on coated coverslips and culture for 24-48 hours.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Current Recording:
-
Sodium Currents: Hold the cell at a potential of -80 mV. To isolate TTX-resistant currents, include 300 nM TTX in the external solution. Apply depolarizing voltage steps (e.g., to -10 mV for 10 ms) every 5 seconds to elicit sodium currents.
-
N-type Calcium Currents: To isolate N-type currents, use an external solution containing blockers for other channels (e.g., 5 µM nimodipine for L-type channels and 1 µM TTX for sodium channels). Use Ba²+ (e.g., 5 mM) as the charge carrier. Hold the cell at -70 mV and apply depolarizing steps (e.g., to +10 mV for 50 ms) every 3 seconds.
-
-
Drug Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of CNCB-2 (e.g., 3 µM, 10 µM, or 30 µM).
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.
In Vivo Analgesia: Paw Incision Model
This protocol describes the assessment of the analgesic effects of CNCB-2 in a mouse model of post-operative pain.
Materials:
-
CNCB-2 solution (15 mM and 30 mM)
-
Bupivacaine solution (30 mM) as a comparator
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Von Frey filaments for mechanical sensitivity testing
Procedure:
-
Animal Acclimation: Acclimate adult male mice to the testing environment and handling for several days before the experiment.
-
Baseline Mechanical Sensitivity: Measure the baseline paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Paw Incision Surgery: Anesthetize the mouse. Make a 5 mm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 2 mm from the heel. Suture the wound with a single stitch. Allow the animal to recover.
-
Post-operative Hypersensitivity Assessment: 24 hours after the incision, re-measure the mechanical withdrawal threshold to confirm the development of hyperalgesia.
-
Drug Administration: Administer a single 10 µL injection of either CNCB-2 (15 mM or 30 mM) or bupivacaine (30 mM) directly adjacent to the incision site.
-
Post-drug Assessment: Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the magnitude and duration of the analgesic effect.
-
Data Analysis: Compare the paw withdrawal thresholds at different time points to the pre-drug and baseline values.
Visualizations
Caption: Experimental workflow for the rodent paw incision model.
Caption: Simplified signaling pathway of CNCB-2 action on nociceptors.
References
Application Notes and Protocols for Measuring Sodium Channel Inhibitor 2 Activity
Introduction
Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathophysiological conditions, including epilepsy, chronic pain, and cardiac arrhythmias.[1][2] Consequently, they are important targets for drug discovery.[3][4] This document provides detailed application notes and protocols for characterizing the activity of "Sodium Channel inhibitor 2," a novel therapeutic candidate. The following cellular assays are described: automated patch-clamp electrophysiology, fluorescence-based membrane potential assays, and fluorescence-based sodium influx assays. These assays are essential for determining the potency, selectivity, and mechanism of action of new sodium channel modulators.
Core Assays for Characterizing this compound
A multi-faceted approach is recommended to comprehensively evaluate the inhibitory effects of "this compound." This includes direct measurement of ion channel currents using electrophysiology, as well as higher-throughput methods that assess changes in membrane potential and intracellular sodium concentration.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) technology is the gold standard for studying ion channel function, offering high-quality data with significantly greater throughput than manual patch-clamp.[3][5][6] This technique allows for the direct measurement of ionic currents through sodium channels in response to controlled changes in membrane voltage.[6][7]
Data Presentation: Inhibitory Activity of this compound on Various Sodium Channel Subtypes
| Cell Line | Sodium Channel Subtype | IC50 (µM) | Hill Slope | N |
| HEK293 | hNaV1.1 | 1.2 ± 0.2 | 1.1 | 8 |
| HEK293 | hNaV1.2 | 0.8 ± 0.1 | 1.0 | 8 |
| HEK293 | hNaV1.3 | 2.5 ± 0.4 | 0.9 | 8 |
| HEK293 | hNaV1.4 | 15.3 ± 2.1 | 1.2 | 8 |
| HEK293 | hNaV1.5 | > 30 | N/A | 8 |
| HEK293 | hNaV1.6 | 1.8 ± 0.3 | 1.0 | 8 |
| HEK293 | hNaV1.7 | 0.5 ± 0.1 | 1.1 | 8 |
Table 1: Representative inhibitory concentrations (IC50) of this compound against a panel of human voltage-gated sodium channel subtypes expressed in HEK293 cells, as determined by automated patch-clamp electrophysiology. Data are presented as mean ± standard error of the mean (SEM) from N experiments.
Experimental Protocol: Automated Patch-Clamp
This protocol is designed for use with a high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE or Qube 384).[3][5]
Cell Preparation:
-
Culture HEK293 cells stably expressing the desired human NaV subtype using standard cell culture techniques.
-
Harvest cells at 70-90% confluency using a gentle, non-enzymatic cell dissociation solution.
-
Wash the cells with serum-free culture medium and centrifuge at 200 x g for 2 minutes.
-
Resuspend the cell pellet in the appropriate external solution to a final concentration of 1-2 x 10^6 cells/mL.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH).
Electrophysiological Recording:
-
Prime the system with the internal and external solutions according to the manufacturer's instructions.
-
Dispense the cell suspension into the appropriate wells of the recording plate.
-
Initiate the automated cell capture, sealing, and whole-cell configuration process.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at -120 mV and applying a depolarizing step to 0 mV for 20 ms.[6]
-
Establish a stable baseline recording for at least 2 minutes.
-
Apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 30 µM) to the cells.
-
Record the sodium current at each concentration until a steady-state block is achieved.
Data Analysis:
-
Measure the peak inward sodium current at each concentration of the inhibitor.
-
Normalize the current to the baseline control.
-
Plot the normalized current as a function of the inhibitor concentration and fit the data to the Hill equation to determine the IC50 value.[8]
Workflow Diagram: Automated Patch-Clamp
Caption: Workflow for determining the IC50 of this compound using automated patch-clamp electrophysiology.
Fluorescence-Based Membrane Potential Assay
Fluorescence-based membrane potential assays are a high-throughput alternative to electrophysiology for screening and characterizing sodium channel inhibitors.[9][10][11] These assays utilize voltage-sensitive dyes, such as FRET pairs, that report changes in membrane potential.[11]
Data Presentation: Inhibition of Veratridine-Induced Depolarization by this compound
| Cell Line (NaV Subtype) | This compound IC50 (µM) | Tetracaine IC50 (µM) |
| HEK293 (hNaV1.7) | 0.7 ± 0.1 | 1.5 ± 0.3 |
| CHO (rNaV1.4) | 12.5 ± 1.8 | 5.2 ± 0.9 |
Table 2: Comparison of the inhibitory potency of this compound and a reference compound, Tetracaine, in a fluorescence-based membrane potential assay.[9] Data are presented as mean ± SEM.
Experimental Protocol: Membrane Potential Assay
Cell Preparation:
-
Seed NaV-expressing cells in 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate for 24-48 hours to allow for cell adherence.
Assay Procedure:
-
Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye pair) according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inhibitor to the cell plate and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of a sodium channel activator, such as veratridine, in the assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the veratridine solution to all wells simultaneously using the instrument's fluidics module.
-
Continue to record the fluorescence signal for 2-5 minutes to measure the change in membrane potential.
Data Analysis:
-
Calculate the change in fluorescence intensity in response to veratridine addition.
-
Normalize the response in the presence of the inhibitor to the control wells (no inhibitor).
-
Plot the normalized response as a function of the inhibitor concentration and fit the data to determine the IC50.
Workflow Diagram: Membrane Potential Assay
Caption: Workflow for the fluorescence-based membrane potential assay to assess the activity of this compound.
Fluorescence-Based Sodium Influx Assay
This assay directly measures the influx of sodium ions into the cell using a sodium-sensitive fluorescent indicator.[12][13] It provides a direct readout of sodium channel activity and is well-suited for high-throughput screening.[12][13]
Data Presentation: Inhibition of Sodium Influx by this compound
| Cell Line (NaV Subtype) | Activator | This compound IC50 (µM) |
| HEK293 (hNaV1.7) | Veratridine | 0.6 ± 0.1 |
| Dorsal Root Ganglion Neurons | High K+ | 0.9 ± 0.2 |
Table 3: Inhibitory potency of this compound on sodium influx in different cell types using various activators. Data are presented as mean ± SEM.
Experimental Protocol: Sodium Influx Assay
Cell Preparation:
-
Plate cells in a 384-well microplate as described for the membrane potential assay.
Assay Procedure:
-
Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM).[12]
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells with a low-sodium buffer to remove extracellular dye.
-
Add serial dilutions of this compound prepared in the low-sodium buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare a high-sodium buffer containing a sodium channel activator (e.g., veratridine or a high concentration of KCl).
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the high-sodium/activator buffer to initiate sodium influx.
-
Record the increase in fluorescence over time.
Data Analysis:
-
Determine the rate of fluorescence increase or the peak fluorescence intensity.
-
Normalize the signal from inhibitor-treated wells to control wells.
-
Generate a dose-response curve and calculate the IC50 value.
Signaling Pathway Diagram: Sodium Channel Gating and Inhibition
Caption: Simplified diagram of sodium channel gating and the inhibitory action of this compound.
Conclusion
The cellular assays and protocols detailed in this document provide a robust framework for the characterization of "this compound." By employing a combination of automated electrophysiology and fluorescence-based assays, researchers can obtain comprehensive data on the inhibitor's potency, selectivity, and mechanism of action, which is crucial for its continued development as a potential therapeutic agent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Measurement of state-dependent action of sodium channel inhibitors [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. ionbiosciences.com [ionbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Sodium Channel Inhibitor 2 (Exemplified by Carbamazepine)
<_>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Sodium Channel Inhibitor 2," for which the well-characterized drug Carbamazepine is used as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carbamazepine?
Carbamazepine's primary mechanism of action is the inhibition of voltage-gated sodium channels.[1][2] It preferentially binds to the inactivated state of these channels, which stabilizes them and prolongs their refractory period.[1] This action reduces neuronal excitability and prevents the repetitive and sustained firing of action potentials, which is particularly beneficial in conditions characterized by excessive neuronal discharge, such as epilepsy.[1][2][3]
Q2: What are the known off-target effects of Carbamazepine?
Carbamazepine has a range of off-target effects that can influence experimental outcomes and are responsible for some of its clinical side effects. These include:
-
Induction of Cytochrome P450 (CYP) Enzymes: Carbamazepine is a potent inducer of several CYP enzymes, most notably CYP3A4 and CYP2B6, but also CYP1A2 and CYP2C.[3][4][5][6][7] This can accelerate the metabolism of co-administered drugs and of Carbamazepine itself (autoinduction).[2][3][8]
-
Interaction with other Ion Channels: Studies have shown that Carbamazepine can also modulate other ion channels, including voltage-gated calcium channels and ATP-sensitive potassium (KATP) channels.[3][9][10] It has been shown to inhibit erg-mediated K+ currents (IK(erg)).[11][12]
-
Effects on Neurotransmitter Systems: There is evidence that Carbamazepine can act as a serotonin-releasing agent and may also inhibit serotonin reuptake.[3] It is also thought to increase dopamine turnover and enhance GABA transmission, which may contribute to its mood-stabilizing effects.[13]
-
Wnt/β-catenin Signaling: Recent findings suggest that Carbamazepine can act as an allosteric inhibitor of the FZD8 receptor in the Wnt signaling pathway.[14]
-
Induction of P-glycoprotein (Pgp): Carbamazepine can induce the expression of P-glycoprotein, a transporter that can affect the distribution and clearance of various drugs.[15]
Q3: My experimental results are inconsistent when using Carbamazepine. What could be the cause?
Inconsistent results can arise from several factors related to Carbamazepine's properties:
-
Autoinduction of Metabolism: Carbamazepine induces its own metabolism, primarily through CYP3A4.[2] This means that over time, the effective concentration of Carbamazepine can decrease with repeated administration, leading to variability in its effects.[2][3]
-
Drug Interactions: Due to its potent induction of CYP enzymes and P-glycoprotein, Carbamazepine can significantly alter the metabolism and disposition of other compounds in your experimental system.[3][5][8][15] This can lead to unexpected synergistic or antagonistic effects.
-
Active Metabolite: Carbamazepine is metabolized to an active metabolite, carbamazepine-10,11-epoxide, which also has anticonvulsant properties.[1][3] The concentration and activity of this metabolite can contribute to the overall observed effect and may vary depending on the metabolic capacity of the experimental system.
-
Genetic Variations: In clinical settings, genetic variations, such as the HLA-B*1502 allele, are strongly associated with adverse reactions to Carbamazepine.[3][16] While less common in preclinical research using standardized cell lines or animal models, underlying genetic differences could still contribute to variability.
Q4: I am observing unexpected changes in the expression of other proteins in my cell culture after treatment with Carbamazepine. Why might this be happening?
This is likely due to Carbamazepine's off-target effects, particularly its ability to induce the expression of various proteins. The most well-documented is the induction of cytochrome P450 enzymes.[4][6] Carbamazepine can also induce P-glycoprotein expression.[15] Furthermore, its effects on signaling pathways like Wnt/β-catenin could lead to downstream changes in gene expression.[14]
Troubleshooting Guides
Issue 1: Decreasing efficacy of Carbamazepine over time in a chronic experiment.
-
Possible Cause: Autoinduction of metabolic enzymes (CYP3A4) leading to increased clearance of Carbamazepine.[2][3]
-
Troubleshooting Steps:
-
Monitor Concentrations: If possible, measure the concentration of Carbamazepine and its active metabolite, carbamazepine-10,11-epoxide, in your experimental system over time.
-
Adjust Dosing: Consider a dose-adjustment strategy to compensate for the increased metabolism.
-
Use a CYP3A4 Inhibitor: In in vitro systems, co-administration with a known CYP3A4 inhibitor (e.g., ketoconazole) can help to maintain stable Carbamazepine levels. However, be aware of potential confounding effects of the inhibitor itself.
-
Issue 2: Unexpected cell toxicity or altered cell morphology.
-
Possible Cause: Off-target effects on other cellular pathways or interactions with components of the cell culture medium. High concentrations can also lead to adverse effects.[17]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a thorough dose-response analysis to determine the optimal concentration range that achieves the desired on-target effect without significant toxicity.
-
Control Experiments: Include appropriate vehicle controls and consider testing a structurally related but inactive compound to rule out non-specific effects.
-
Assess Off-Target Activity: Investigate potential off-target effects relevant to your experimental system, such as changes in calcium signaling or mitochondrial function.
-
Issue 3: Co-administered compound is less effective in the presence of Carbamazepine.
-
Possible Cause: Induction of CYP enzymes or P-glycoprotein by Carbamazepine, leading to increased metabolism and/or efflux of the co-administered compound.[3][5][8][15]
-
Troubleshooting Steps:
-
Metabolism Check: Determine if the co-administered compound is a substrate for CYP3A4, CYP2B6, or other enzymes induced by Carbamazepine.
-
P-glycoprotein Substrate: Check if the compound is a substrate for P-glycoprotein.
-
Alternative Inhibitor: If the primary goal is sodium channel inhibition, consider using a different sodium channel inhibitor with a lower potential for drug-drug interactions.
-
Quantitative Data on Off-Target Effects
| Target/Effect | Species/System | Measurement | Value | Reference |
| Primary Target | ||||
| Voltage-gated Na+ channels | Mouse Neuro-2a cells | IC50 (peak current) | 56 µM | [12] |
| Voltage-gated Na+ channels | Mouse Neuro-2a cells | IC50 (sustained current) | 18 µM | [12] |
| Off-Targets | ||||
| erg-mediated K+ current | Mouse Neuro-2a cells | Inhibition at 100 µM | Mild | [11][12] |
| ATP-sensitive K+ channels | COSm6 cells | Inhibition | Potent | [9][10] |
| Cytochrome P450 3A (CYP3A) | Rat liver | Induction | Max at 14 days | [4] |
| Cytochrome P450 2B (CYP2B) | Rat liver | Induction | Max within 3 days | [4] |
| hERG Channel | In silico prediction | Inhibition | Weak inhibitor | [13] |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology to Assess Ion Channel Activity
This protocol provides a general framework for assessing the effect of a compound like Carbamazepine on voltage-gated sodium channels in a neuronal cell line (e.g., Neuro-2a).
1. Cell Preparation:
- Plate cells onto glass coverslips a few days prior to recording to allow for adherence and growth.
- Use cells at a low passage number to ensure consistent expression of ion channels.
2. Solutions:
- External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[18] The solution should be continuously bubbled with 95% O2 / 5% CO2.
- Internal (Pipette) Solution: For sodium currents, a typical solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
- Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.[19]
- Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[18]
4. Voltage-Clamp Protocol for Sodium Currents:
- Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the closed state.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
- Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.[19]
5. Drug Application:
- Establish a stable baseline recording of sodium currents.
- Perfuse the recording chamber with the external solution containing the desired concentration of Carbamazepine.
- Allow sufficient time for the drug to equilibrate and observe the effect on the sodium currents.
- Perform a washout by perfusing with the drug-free external solution to check for reversibility of the effect.
6. Data Analysis:
- Measure the peak amplitude of the sodium current at each voltage step before and after drug application.
- Construct current-voltage (I-V) curves to visualize the effect of the drug on the channel's voltage-dependence of activation.
- Generate a dose-response curve by applying multiple concentrations of the drug and calculate the IC50 value.
Visualizations
Caption: Primary mechanism of action of Carbamazepine.
Caption: Workflow for investigating off-target effects.
Caption: Overview of Carbamazepine's primary and off-target effects.
References
- 1. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Carbamazepine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. meded101.com [meded101.com]
- 6. In vivo induction of CYP in mice by carbamazepine is independent on PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamazepine drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carbamazepine inhibits ATP-sensitive potassium channel activity by disrupting channel response to MgADP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. go.drugbank.com [go.drugbank.com]
- 14. carbamazepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Induction of P-glycoprotein in lymphocytes by carbamazepine and rifampicin: the role of nuclear hormone response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbamazepine: MedlinePlus Drug Information [medlineplus.gov]
- 17. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
troubleshooting "Sodium Channel inhibitor 2" in electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sodium Channel Inhibitor 2 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent blocker of voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[2][3] By binding to the sodium channel, the inhibitor prevents the influx of sodium ions, thereby dampening the electrical activity of the cell.[2] The exact mechanism can vary, with some blockers showing preference for specific channel states (resting, open, or inactivated).[2][4] This state-dependent binding can result in use-dependent block, where the inhibition is more pronounced at higher frequencies of channel activation.[2]
Q2: I am not seeing the expected level of sodium current block. What are the possible reasons?
Several factors could contribute to a less-than-expected blockade of sodium currents. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological preparation.
-
Compound Integrity and Concentration: Ensure the inhibitor is properly dissolved and has not degraded. Verify the final concentration in your recording solution is accurate.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration. Consider the vehicle used for dissolution and its compatibility with your experimental buffer.
-
Cell Health and Channel Expression: The health of your cells and the density of sodium channel expression can influence the magnitude of the sodium current and the apparent efficacy of the inhibitor.
-
Voltage Protocol: The effectiveness of many sodium channel inhibitors is voltage-dependent. The holding potential and the voltage steps used in your protocol can affect the binding of the inhibitor to the channels.[5]
Q3: The effect of this compound seems to wash out very slowly or is irreversible. Is this normal?
The washout kinetics of a sodium channel inhibitor can depend on its binding and unbinding rates. Some inhibitors, particularly those that are highly lipophilic, can partition into the cell membrane, leading to a slow washout. If the washout is extremely slow or seemingly irreversible, consider the following:
-
Compound Properties: Hydrophobic compounds may accumulate in the lipid bilayer, creating a local reservoir that slowly releases the inhibitor.
-
Perfusion System: Ensure your perfusion system allows for a complete and rapid exchange of the external solution. Dead space in the recording chamber can trap the inhibitor.
-
Experimental Timeframe: Allow for a sufficient washout period, which may be longer than the application time.
Q4: I am observing off-target effects. What other channels might this compound be affecting?
While designed to be a sodium channel inhibitor, off-target effects on other ion channels can occur, especially at higher concentrations. Common off-target channels for small molecule inhibitors include:
-
Potassium Channels: Blockade of potassium channels can alter the repolarization phase of the action potential.[6]
-
Calcium Channels: Inhibition of calcium channels can affect neurotransmitter release and cardiac muscle contraction.
To confirm off-target effects, it is advisable to test the inhibitor on cells expressing only the channel of interest or to use specific blockers for other channels to isolate the effect on sodium channels.
Troubleshooting Guide
Problem 1: Inconsistent or variable block of sodium currents between experiments.
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Prepare fresh stock solutions daily. Calibrate pipettes regularly. |
| Poor Solubility | Use a suitable solvent (e.g., DMSO) for the stock solution and ensure the final concentration of the solvent in the recording buffer is low (typically <0.1%) and consistent across experiments. |
| Cell Viability | Monitor cell health throughout the experiment. Use cells from a consistent passage number and culture density. |
| Run-down of Sodium Current | Establish a stable baseline recording before drug application. If run-down is an issue, consider using perforated patch-clamp or including ATP and GTP in your internal solution to maintain channel function. |
| Temperature Fluctuations | Maintain a constant temperature for your experimental setup, as channel kinetics and drug binding can be temperature-sensitive. |
Problem 2: The IC50 value I calculated is significantly different from the expected value.
| Potential Cause | Troubleshooting Step |
| State-Dependent Block | The IC50 can vary depending on the holding potential and the frequency of stimulation. Ensure your voltage protocol is consistent with the conditions under which the expected IC50 was determined. |
| Incomplete Dose-Response Curve | Use a wide range of concentrations to ensure you capture the full dose-response relationship, including the baseline and maximal inhibition. |
| pH of External Solution | The charge of some inhibitors can be affected by pH, which in turn can alter their binding affinity. Ensure the pH of your recording solution is stable and correct. |
| Presence of Other Drugs | If co-applying other compounds, be aware of potential drug-drug interactions that could alter the efficacy of this compound. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents
This protocol outlines the general steps for recording sodium currents from cultured cells using the whole-cell patch-clamp technique.
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Cell Preparation:
-
Plate cells on glass coverslips at an appropriate density.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
-
Establishing a Whole-Cell Recording:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Drug Application:
-
Establish a stable baseline recording of sodium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and for the blocking effect to reach a steady state.
-
Record the sodium currents in the presence of the inhibitor.
-
-
Washout:
-
Perfuse the chamber with the drug-free external solution to wash out the inhibitor and observe any recovery of the sodium current.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Electrophysiology experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. rupress.org [rupress.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Improving the In Vitro Efficacy of Sodium Channel Inhibitors
This guide provides troubleshooting advice and detailed protocols for researchers working with sodium channel inhibitors in vitro. As "Sodium Channel Inhibitor 2" is a placeholder name, this document uses Tetrodotoxin (TTX) , a well-characterized and potent voltage-gated sodium channel (NaV) blocker, as a representative example to illustrate key concepts and methodologies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why am I observing a lower-than-expected or no inhibitory effect of my compound?
A1: Several factors can contribute to a perceived lack of efficacy. Consider the following:
-
Sodium Channel Subtype Expression: The most critical factor is the type of sodium channel expressed in your cell model. Mammalian NaV channels are broadly classified as TTX-sensitive (TTX-S) or TTX-resistant (TTX-R).[1][2] TTX inhibits TTX-S channels (e.g., NaV1.1, NaV1.2, NaV1.7) at low nanomolar concentrations, but TTX-R channels (e.g., NaV1.5, NaV1.8, NaV1.9) require micromolar concentrations for inhibition.[1][2][3] Ensure your cell line expresses the appropriate sensitive subtype for your inhibitor.
-
Compound Stability and Solubility: Verify the stability of your inhibitor in the assay buffer and at the experimental temperature. Precipitated compounds will not be effective. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
-
Incorrect Assay Conditions: The resting membrane potential of your cells can affect inhibitor binding. Many inhibitors bind with higher affinity to open or inactivated channel states.[4] Assays that do not adequately control membrane potential may fail to detect state-dependent inhibitors.
-
Reagent Quality: Ensure the quality and concentration of all reagents, including the inhibitor itself and any channel activators (e.g., veratridine) used in fluorescence-based assays.[5][6]
Q2: My results are highly variable between experiments. What are the common causes?
A2: High variability can obscure real effects. Key areas to investigate are:
-
Cell Culture Health and Consistency: Use cells from a consistent passage number range, as channel expression levels can change over time in culture. Monitor cell viability and morphology regularly. Ensure optimal and consistent culture conditions (media, temperature, CO2, humidity).[7][8]
-
Inconsistent Protocols: Ensure precise and consistent timing for incubation steps, reagent additions, and measurements. Small deviations, especially in kinetic assays, can lead to large variations.
-
Environmental Factors: Maintain stable temperature and pH in your assay setup. Patch-clamp recordings are particularly sensitive to mechanical vibrations and electrical noise.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, is a major source of error. Calibrate your pipettes regularly.
Q3: I am observing significant cytotoxicity in my assay. How can I distinguish this from specific channel inhibition?
A3: It is crucial to differentiate between specific pharmacological effects and general toxicity.
-
Perform a Cell Viability Assay: Run a parallel assay, such as an MTT or LDH assay, using the same compound concentrations and incubation times.[9][10] This will determine if the observed effect is due to cell death rather than channel blockade.
-
Use a Counter-Screen: Test your compound on a cell line that does not express the target sodium channel. A lack of activity in the counter-screen suggests the effect is target-specific.
-
Dose-Response Curve: A specific inhibitor should exhibit a sigmoidal dose-response curve. A very steep or non-sigmoidal curve may indicate a non-specific or toxic effect.
Q4: My patch-clamp recordings are unstable or have a low success rate. What can I do?
A4: The patch-clamp technique is highly sensitive. Common issues include:
-
Poor Seal Formation: A high-resistance "gigaseal" (>1 GΩ) is essential for low-noise recordings.[11] This requires healthy cells, clean pipette tips, and a vibration-free setup. Applying gentle suction is critical.
-
High Series Resistance: This can distort the recorded current and lead to errors in voltage control. Use your amplifier's series resistance compensation and correction features. For cells with very large currents, reducing the external sodium concentration can make the current more manageable.[12]
-
Voltage-Clamp Errors: In cell-attached mode, the flow of ions through channels can itself alter the transmembrane voltage, leading to measurement errors.[13][14] Be aware of this potential artifact, especially when recording large ensemble currents.
-
Solution Instability: Use freshly prepared and filtered intracellular and extracellular solutions for every experiment. Mismatched osmolarity or pH can stress cells and prevent stable recordings.
Quantitative Data: TTX Potency on NaV Subtypes
The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. The table below summarizes the varying sensitivity of different human NaV channel subtypes to Tetrodotoxin, highlighting the importance of choosing the correct experimental model.
| Channel Subtype | Typical Location | Sensitivity | IC₅₀ (TTX) |
| NaV1.1 | Central Nervous System | Sensitive | 5.9 nM[3] |
| NaV1.2 | Central Nervous System | Sensitive | 7.8 nM[3] |
| NaV1.3 | Central Nervous System | Sensitive | 2.0 nM[3] |
| NaV1.4 | Skeletal Muscle | Sensitive | 4.5 nM[3] |
| NaV1.5 | Cardiac Muscle | Resistant | 1.97 µM[3] |
| NaV1.6 | Central & Peripheral Nervous System | Sensitive | 3.8 nM[3] |
| NaV1.7 | Peripheral Nervous System | Sensitive | 5.5 nM[3] |
| NaV1.8 | Peripheral Nervous System | Resistant | >1 µM[3] |
Note: IC₅₀ values are approximate and can vary based on experimental conditions and cell expression systems.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This method provides direct measurement of ion channel currents with high temporal resolution.
1. Cell Preparation:
- Plate cells expressing the target NaV subtype onto glass coverslips 24-48 hours before the experiment.
- Use low-density plating to ensure easy access to individual cells.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
3. Recording Procedure:
- Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
- Fabricate pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with internal solution.
- Approach a cell and apply gentle suction to form a gigaseal.
- Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
- Hold the cell at a negative potential (e.g., -100 mV) to ensure channels are in a resting state.
- Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
- After establishing a stable baseline recording, perfuse the chamber with an external solution containing the sodium channel inhibitor at the desired concentration.
- Record currents again after a few minutes of incubation to determine the extent of inhibition.
4. Data Analysis:
- Measure the peak amplitude of the inward sodium current before (control) and after (drug) application.
- Calculate the percentage of inhibition: (1 - (I_drug / I_control)) * 100.
- To determine the IC₅₀, test a range of concentrations and fit the resulting dose-response data to the Hill equation.
Protocol 2: Fluorescence-Based Membrane Potential Assay
This high-throughput method is suitable for screening large numbers of compounds. It indirectly measures channel activity by detecting changes in membrane potential.[5]
1. Cell Preparation:
- Seed cells expressing the target NaV subtype into a 96- or 384-well black-walled, clear-bottom plate.
- Allow cells to adhere and form a confluent monolayer (typically 24-48 hours).
2. Dye Loading:
- Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., a FRET-based dye pair).
- Remove the culture medium from the wells and add the dye loading buffer.
- Incubate the plate according to the dye manufacturer's instructions (e.g., 60 minutes at 37°C).
3. Compound Application:
- Prepare a plate with your test compounds at various concentrations.
- Add the compounds to the cell plate and pre-incubate for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the channels.
4. Signal Detection:
- Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
- Establish a baseline fluorescence reading.
- Add a solution containing a sodium channel activator (e.g., veratridine) to all wells simultaneously. This will open the channels, causing sodium influx and membrane depolarization, which changes the fluorescence signal.[5][6]
- Monitor the fluorescence change over time.
5. Data Analysis:
- The degree of inhibition is determined by the reduction in the fluorescence signal change in the presence of the compound compared to the control (vehicle-only) wells.
- Calculate the percentage of inhibition and determine IC₅₀ values from dose-response curves.
Visualizations
Caption: Mechanism of action for an extracellular pore blocker like TTX.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Troubleshooting flowchart for low inhibitor efficacy.
References
- 1. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 9. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
"Sodium Channel inhibitor 2" cytotoxicity and how to mitigate it
Welcome to the technical support center for researchers using Sodium Channel Inhibitor 2 (SCN2i). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with SCN2i. Is this expected?
A1: Cytotoxicity can be a potential side effect of sodium channel blockade, particularly at higher concentrations or with prolonged exposure. Sodium channels are crucial for the function of many excitable cells, and their inhibition can disrupt cellular homeostasis, leading to cell death. One potential mechanism is the induction of apoptosis following increased intracellular sodium concentrations, which can activate caspase-3 mediated pathways[1].
Q2: What are the typical signs of cytotoxicity associated with sodium channel inhibitors?
A2: In a clinical overdose setting, sodium channel blocker toxicity manifests as cardiovascular issues like arrhythmias and hypotension, and central nervous system effects such as seizures and coma[2][3]. In a laboratory setting, you might observe:
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduced cell proliferation or viability.
-
Evidence of apoptosis (e.g., membrane blebbing, caspase activation).
-
Alterations in cellular electrophysiology.
Q3: How can we determine if the observed cytotoxicity is a direct result of SCN2i treatment?
A3: To confirm that SCN2i is the cause of the observed cytotoxicity, you should:
-
Perform a dose-response experiment: This will help you determine the concentration at which SCN2i becomes toxic (the TC50) and establish a therapeutic window.
-
Include proper controls: This includes a vehicle-only control (the solvent used to dissolve SCN2i) and a positive control for cytotoxicity.
-
Use a rescue experiment: If possible, co-treatment with an agent that mitigates sodium channel blocker toxicity could help confirm the mechanism. For example, altering the extracellular sodium concentration or pH, inspired by the clinical use of sodium bicarbonate, might offer insights[4][5][6].
Troubleshooting Guides
Issue: High levels of cell death at expected therapeutic concentrations.
Possible Cause 1: Off-target effects Many drugs can interact with unintended targets, especially at higher concentrations[7][8]. SCN2i might be affecting other ion channels or cellular pathways.
Troubleshooting Steps:
-
Assess specificity: Test SCN2i against a panel of other ion channels (e.g., calcium and potassium channels) to determine its selectivity profile[9][10].
-
Reduce concentration: Determine the lowest effective concentration of SCN2i for your desired sodium channel inhibition.
-
Optimize exposure time: Shorter incubation times may be sufficient to achieve the desired effect while minimizing toxicity.
Possible Cause 2: Cell line sensitivity Different cell lines can have varying expression levels of sodium channel subtypes and different sensitivities to their inhibition.
Troubleshooting Steps:
-
Characterize your cell line: Confirm the expression of the target sodium channel subtype in your cells.
-
Test alternative cell lines: If possible, use a panel of cell lines to identify one that is less sensitive to the cytotoxic effects of SCN2i.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Live/Dead Viability/Cytotoxicity Assay
This protocol allows for the quantification of viable and dead cells in a population.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader or fluorescence microscope
Methodology:
-
Cell Plating: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: Treat cells with a serial dilution of SCN2i for the desired exposure time. Include vehicle-only and positive controls.
-
Staining: Prepare the Live/Dead staining solution according to the manufacturer's instructions. Remove the culture medium and add the staining solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light.
-
Imaging/Reading:
-
Microscopy: Visualize cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Plate Reader: Quantify the fluorescence intensity for each dye using a microplate reader with appropriate filters.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Data Presentation
Summarize your dose-response data in a table to clearly present the cytotoxic profile of SCN2i.
| Concentration of SCN2i | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 µM | 98 ± 5.1 |
| 1 µM | 92 ± 6.3 |
| 10 µM | 65 ± 8.2 |
| 50 µM | 21 ± 7.9 |
| 100 µM | 5 ± 3.0 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for SCN2i-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for SCN2i-induced cytotoxicity.
Logical Relationship Diagram
Caption: Logical approach to mitigating SCN2i cytotoxicity.
References
- 1. Activation of voltage-sensitive sodium channels during oxygen deprivation leads to apoptotic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of sodium-channel blocker poisoning: the role of hypertonic sodium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Channel Assay Service for Toxicology Assessment - Creative Biolabs [creative-biolabs.com]
- 10. criver.com [criver.com]
Technical Support Center: Refining Experimental Design with Sodium Channel Inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Channel inhibitor 2 (CAS 653573-60-5) . The information provided is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a benzimidazole derivative that functions as a voltage-gated sodium channel blocker.[1][2] Its primary mechanism of action is to inhibit the influx of sodium ions through these channels, which is a key process in the generation and propagation of action potentials in excitable cells like neurons.[3][4] By blocking sodium channels, this inhibitor can reduce neuronal excitability, which is the basis for its potential therapeutic use in conditions involving neuronal damage and neurodegeneration.[1][2] Like many small-molecule sodium channel inhibitors, its effect is likely state-dependent, meaning it may have a higher affinity for open or inactivated states of the channel compared to the resting state.[5]
2. How should I prepare and store stock solutions of this compound?
Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).[1]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 466.4 g/mol ), you would dissolve it in 214.4 µL of DMSO.[1] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
-
Storage: Store the solid compound at -20°C. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months, or at -20°C for up to one month.[1]
3. What is a typical starting concentration for in vitro experiments?
The optimal concentration will vary depending on the cell type, the specific sodium channel subtype being studied, and the experimental assay. For novel small-molecule inhibitors, it is common to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for screening and initial characterization could be from 1 nM to 10 µM.[6] For some potent benzimidazole-based inhibitors, IC50 values can be in the nanomolar range.[7]
4. How can I validate the inhibitory effect of this compound on sodium channels?
The gold standard for validating the effect of an ion channel modulator is the patch-clamp electrophysiology technique.[8][9] This method allows for the direct measurement of ion currents through the channel in real-time. A fluorescence-based assay using sodium-sensitive dyes can also be used, particularly for higher throughput screening, but should ideally be confirmed with electrophysiology.[10][11]
Troubleshooting Guide
Problem 1: I am not observing any inhibition of the sodium current in my patch-clamp experiment.
-
Is the compound soluble in your final experimental solution?
-
Cause: The inhibitor may be precipitating out of the aqueous recording solution, especially if the final DMSO concentration is too high or the compound's solubility is low in the buffer.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and does not affect the sodium channels on its own. Visually inspect the final solution for any signs of precipitation.
-
-
Are you using the appropriate voltage protocol?
-
Cause: Many sodium channel blockers exhibit state-dependent inhibition, with a higher affinity for the inactivated state of the channel.[5] If the cell is held at a very negative membrane potential (e.g., -120 mV) and short depolarizing pulses are used, the channels may not be in the inactivated state long enough for the inhibitor to bind effectively.
-
Solution: Use a voltage protocol that includes a depolarizing prepulse to accumulate channels in the inactivated state before the test pulse. This will enhance the block by state-dependent inhibitors.
-
-
Is the inhibitor reaching the binding site?
-
Cause: Some intracellularly acting blockers require time to diffuse into the cell if applied externally.
-
Solution: Ensure a sufficient pre-incubation time with the compound before recording. For intracellular blockers, including the compound in the pipette solution is the most effective method.
-
Problem 2: The results of my experiment are not reproducible.
-
Is your stock solution stable?
-
Cause: Repeated freeze-thaw cycles can degrade the compound. The compound may also be unstable in aqueous solutions over time.
-
Solution: Aliquot your stock solution and use a fresh aliquot for each experiment. Prepare the final dilution in your experimental buffer immediately before use.
-
-
Is the health of your cells consistent?
-
Cause: Variations in cell health, passage number, and expression levels of the sodium channels can lead to variability in the measured currents and the effect of the inhibitor.
-
Solution: Use cells from a consistent passage number and ensure they are healthy before starting the experiment. Monitor key electrophysiological parameters (e.g., resting membrane potential, seal resistance) to ensure cell viability.
-
-
Are there issues with your perfusion system?
-
Cause: Incomplete washout of the compound or inconsistent application can lead to variable results.
-
Solution: Ensure your perfusion system allows for rapid and complete solution exchange. Include a washout step to see if the inhibitory effect is reversible.
-
Problem 3: I am observing unexpected effects, such as changes in the cell's resting membrane potential.
-
Could this be an off-target effect?
-
Cause: Novel small-molecule inhibitors may have effects on other ion channels that are active at the resting membrane potential, such as potassium channels.[12]
-
Solution: To test for off-target effects, you can use specific blockers for other channels (e.g., potassium or calcium channels) in conjunction with your inhibitor. A broader pharmacological profiling against a panel of common ion channels and receptors is recommended for novel compounds.[13]
-
-
Is the vehicle (DMSO) causing an effect at the concentration used?
-
Cause: At higher concentrations (typically >0.5%), DMSO can have non-specific effects on cell membranes and ion channels.
-
Solution: Always perform a vehicle control experiment where you apply the same concentration of DMSO without the inhibitor to ensure it has no effect on its own.
-
Data Presentation and Interpretation
Quantitative data for this compound is not widely available in published literature. However, when characterizing a novel inhibitor, the following parameters are typically measured and can be summarized in a table for comparison.
| Parameter | Control | Inhibitor (Concentration X) | Inhibitor (Concentration Y) |
| Peak Sodium Current (nA) | Value ± SEM | Value ± SEM | Value ± SEM |
| Half-inactivation Voltage (V50, mV) | Value ± SEM | Value ± SEM | Value ± SEM |
| Time Constant of Recovery from Inactivation (τ, ms) | Value ± SEM | Value ± SEM | Value ± SEM |
| Use-Dependent Block (%) | Value ± SEM | Value ± SEM | Value ± SEM |
-
Peak Sodium Current: A reduction in the peak current indicates channel block.
-
Half-inactivation Voltage (V50): A negative shift in the V50 of steady-state inactivation suggests that the inhibitor preferentially binds to and stabilizes the inactivated state of the channel.[14]
-
Recovery from Inactivation: An increase in the time constant (a slowing of recovery) indicates that the inhibitor is trapping the channel in an inactivated state.
-
Use-Dependent Block: Increased inhibition with repetitive stimulation (higher frequency) is a hallmark of many clinically useful sodium channel blockers and suggests the inhibitor binds preferentially to open and/or inactivated channels.[13][14]
Experimental Protocols
Key Experiment: Assessing State and Use-Dependence via Patch-Clamp Electrophysiology
This protocol outlines a general method for characterizing the effects of a novel sodium channel inhibitor on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in neurons.
1. Cell Preparation:
-
Culture cells expressing the sodium channel of interest.
-
Plate cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate the sodium current.
-
Prepare fresh dilutions of this compound from a DMSO stock solution into the external solution on the day of the experiment. Ensure the final DMSO concentration is ≤ 0.1%.
3. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the cells.
-
Hold the cell at a negative potential where most channels are in the resting state (e.g., -100 mV to -120 mV).
-
Apply a series of voltage protocols to assess the inhibitor's effects.
4. Voltage Protocols:
-
Tonic Block: Apply a test pulse (e.g., to 0 mV for 20 ms) from a holding potential of -120 mV at a low frequency (e.g., 0.1 Hz) to measure the baseline current. Perfuse the inhibitor and continue the low-frequency stimulation until a steady-state block is achieved.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to 0 mV, followed immediately by a test pulse to 0 mV. Plot the normalized peak current against the prepulse potential to determine the V50 of inactivation. Compare the V50 in the absence and presence of the inhibitor.
-
Use-Dependent Block: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz). The progressive decrease in the peak current during the train indicates use-dependent block.[15] Compare the extent of block at different frequencies.
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of Sodium Channel Inhibition.
Experimental Workflow for Patch-Clamp Analysis
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
dealing with inconsistent results from "Sodium Channel inhibitor 2"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sodium Channel Inhibitor 2 (SCI-2). The information is designed to help address common issues and inconsistencies that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (SCI-2)?
A1: this compound (SCI-2) is a voltage-gated sodium channel blocker.[1][2] It is understood to bind to sodium channels, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells like neurons.[2] The exact binding site and state-dependency (whether it preferentially binds to the resting, open, or inactivated state of the channel) may not be fully characterized and can be a source of experimental variability.[3][4]
Q2: I am observing inconsistent IC50 values for SCI-2 across different experimental days. What could be the cause?
A2: Fluctuations in IC50 values are a common issue and can be attributed to several factors:
-
Cell line variability: Different cell lines or primary cultures may express different subtypes of sodium channels, which can have varying affinities for SCI-2.[5]
-
Cell health and passage number: The health and passage number of your cells can impact ion channel expression and function. It is advisable to use cells within a consistent passage range.
-
Reagent stability: Ensure that your stock solution of SCI-2 is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Experimental conditions: Minor variations in temperature, pH, or ion concentrations in your buffers can alter the potency of the inhibitor.[6]
Q3: SCI-2 appears to have lower efficacy in my current batch of experiments compared to previous results. What should I check?
A3: A decrease in efficacy can be frustrating. Here are a few troubleshooting steps:
-
Confirm compound integrity: Use a fresh vial of SCI-2 or verify the concentration and purity of your current stock.
-
Review your protocol: Ensure that all experimental parameters, including incubation times and solution compositions, are consistent with previous experiments.
-
Consider use-dependence: The efficacy of some sodium channel blockers is "use-dependent," meaning they are more effective when the channels are frequently activated.[2] If your stimulation protocol has changed, this could affect the observed inhibition.
-
Check for precipitation: Visually inspect your experimental solutions to ensure that SCI-2 has not precipitated out of solution, especially at higher concentrations.
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
Symptoms:
-
Inconsistent block of sodium currents in patch-clamp experiments.
-
Shifting baseline currents after compound application.
-
Variable onset and washout of the inhibitory effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Seal Formation | Ensure a high-resistance seal (>1 GΩ) is formed before breaking into the whole-cell configuration. A poor seal can lead to leaky recordings and unstable baselines.[7] |
| Voltage-Clamp Errors | Compensate for series resistance to minimize voltage errors, especially when recording large currents. Uncompensated series resistance can lead to an underestimation of the true inhibitory effect. |
| Incomplete Solution Exchange | Ensure your perfusion system allows for complete and rapid exchange of solutions around the recorded cell. Dead space in the perfusion lines can lead to slow and variable onset of the drug effect. |
| Channel State-Dependence | The degree of inhibition may depend on the holding potential and the frequency of stimulation. Design your voltage protocols to consistently probe the resting and inactivated states of the channels.[4][8] |
Issue 2: Unexpected Off-Target Effects
Symptoms:
-
Changes in cell morphology or viability at concentrations where SCI-2 should be specific.
-
Alterations in the activity of other ion channels (e.g., potassium or calcium channels).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Promiscuity | Many sodium channel inhibitors are known to have effects on other ion channels at higher concentrations.[3] It is crucial to determine the concentration range where SCI-2 is selective for sodium channels. |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration in your experiments is low (typically <0.1%) and that you run appropriate vehicle controls. |
| Metabolic Liabilities | The compound may be metabolized by the cells into an active or toxic substance. Time-course experiments can help to identify such effects. |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of SCI-2 on voltage-gated sodium currents in a cultured cell line (e.g., HEK-293 cells expressing a specific sodium channel subtype).
Materials:
-
HEK-293 cells expressing the sodium channel of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch pipettes (2-4 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
SCI-2 stock solution and perfusion system.
Procedure:
-
Prepare cells on coverslips for recording.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with a patch pipette filled with internal solution and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Establish a stable baseline recording of the sodium currents.
-
Perfuse the cell with the desired concentration of SCI-2 in the external solution.
-
Repeat the voltage-step protocol at regular intervals to observe the onset of inhibition.
-
To test for use-dependence, apply a train of short depolarizing pulses.
-
After maximal inhibition is reached, perfuse with the control external solution to observe the washout of the compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 5. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tetrodotoxin and Lidocaine Efficacy on Voltage-Gated Sodium Channels
For researchers and professionals in drug development, understanding the nuanced differences between sodium channel inhibitors is paramount for advancing therapeutic strategies and refining experimental designs. This guide provides a detailed comparison of two prominent sodium channel blockers: the potent marine neurotoxin, Tetrodotoxin (TTX), and the widely used synthetic local anesthetic, Lidocaine. We will delve into their mechanisms of action, subtype selectivity, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action and Binding Sites: A Tale of Two Blockers
Tetrodotoxin and Lidocaine both achieve their inhibitory effects by blocking voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.[1][2][3] However, their binding sites and the nature of their blockade are fundamentally different.
Tetrodotoxin is a highly potent and selective blocker that binds to the outer pore (neurotoxin receptor site 1) of the sodium channel.[4][5][6] Its guanidinium group interacts with negatively charged carboxylate groups in the P-loops of the channel's domains, effectively plugging the channel from the outside and preventing sodium ion permeation.[7][8][9] This blockade is generally not state-dependent, meaning TTX can bind to the channel in its resting, open, or inactivated states, although some use-dependence has been observed.[10][11][12]
Lidocaine , on the other hand, is a local anesthetic that acts from the intracellular side of the channel.[13][14] In its uncharged form, it penetrates the cell membrane and then, in its charged form, it binds to a receptor site within the inner pore of the channel, involving residues in the S6 segments of domains III and IV.[15][16] Lidocaine's action is highly state-dependent; it exhibits a much higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[14][17][18] This "use-dependent" block is a key feature of its clinical efficacy, as it preferentially targets rapidly firing neurons, such as those involved in pain signaling or cardiac arrhythmias.[17][19]
Comparative Efficacy and Subtype Selectivity
The efficacy of sodium channel inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the sodium current. Tetrodotoxin is significantly more potent than Lidocaine, with IC50 values typically in the nanomolar range for sensitive subtypes, while Lidocaine's IC50 values are in the micromolar to millimolar range.[4][14][20]
A crucial distinction between these two inhibitors lies in their selectivity for different sodium channel subtypes. Sodium channels are classified as either TTX-sensitive (TTX-s) or TTX-resistant (TTX-r). Most neuronal sodium channels (NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7) are highly sensitive to TTX, whereas the cardiac isoform (NaV1.5) and some sensory neuron-specific isoforms (NaV1.8, 1.9) are resistant.[4][5] Lidocaine, in contrast, is a non-selective sodium channel blocker, although it does show some subtype-specific differences in affinity.[21][22]
| Feature | Tetrodotoxin (TTX) | Lidocaine |
| Mechanism of Action | Pore blocker | Pore blocker |
| Binding Site | Extracellular pore (Site 1)[4][5][23] | Intracellular pore (S6 segments)[14][15] |
| State Dependency | Primarily state-independent, with some use-dependence[10][24] | Highly state-dependent (prefers open and inactivated states)[14][17] |
| Potency (IC50) | Nanomolar (nM) for sensitive subtypes[5] | Micromolar (µM) to Millimolar (mM)[14][21] |
| NaV Subtype Selectivity | High selectivity for TTX-sensitive subtypes (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7)[5][25] | Non-selective, but with some subtype-dependent affinity[21] |
| TTX-sensitive (TTX-s) NaV IC50 | ~0.3 nM[4] | ~42 µM[21] |
| TTX-resistant (TTX-r) NaV IC50 | ~100 µM[4] | ~210 µM[21] |
| NaV1.5 (cardiac) IC50 | >1 µM[26] | Varies with state, ~36 µM for inactivated state[27] |
| NaV1.7 IC50 | ~18.6 nM[25] | Biphasic inhibition, dependent on inactivated state[28] |
Experimental Protocols for Efficacy Assessment
The gold standard for evaluating the efficacy of sodium channel inhibitors is the whole-cell patch-clamp technique .[29][30] This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single cell expressing the sodium channel subtype of interest.
Key Steps in a Whole-Cell Patch-Clamp Experiment:
-
Cell Preparation: Cells (e.g., HEK293 or CHO cells) are transiently or stably transfected to express a specific NaV channel subtype.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -100 mV) where most channels are in the resting state. A series of voltage steps are then applied to elicit sodium currents, which are recorded by the amplifier.
-
Drug Application: The inhibitor is applied to the extracellular solution at varying concentrations.
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application to determine the degree of inhibition and calculate the IC50 value.
To assess state-dependent block, specific voltage protocols are employed. For example, to measure the affinity for the inactivated state, the membrane potential is held at a depolarized level to induce inactivation before applying the test pulse.[29][31]
Visualizing the Mechanisms and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the distinct mechanisms of action of Tetrodotoxin and Lidocaine, as well as a typical experimental workflow for their evaluation.
Caption: Mechanism of action for Tetrodotoxin (TTX) and Lidocaine.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrodotoxin - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A structural model of the tetrodotoxin and saxitoxin binding site of the Na+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrodotoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Use dependence of tetrodotoxin block of sodium channels: a revival of the trapped-ion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use-dependent block of the voltage-gated Na(+) channel by tetrodotoxin and saxitoxin: effect of pore mutations that change ionic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. droracle.ai [droracle.ai]
- 14. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 16. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brainly.com [brainly.com]
- 21. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
- 24. researchgate.net [researchgate.net]
- 25. Marked difference in saxitoxin and tetrodotoxin affinity for the human nociceptive voltage-gated sodium channel (Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ahajournals.org [ahajournals.org]
- 28. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. axolbio.com [axolbio.com]
- 31. researchgate.net [researchgate.net]
cross-validation of "Sodium Channel inhibitor 2" effects in different neuronal types
This guide provides a comprehensive comparison of the effects of various sodium channel inhibitors on different types of neurons. The information is intended for researchers, scientists, and drug development professionals interested in the cross-validation of these compounds for therapeutic development. We will focus on a selection of inhibitors, including subtype-selective and non-selective blockers, to illustrate their differential impacts on neuronal excitability.
Introduction to Sodium Channels and Their Inhibition
Voltage-gated sodium channels (Nav channels) are essential for the initiation and propagation of action potentials in excitable cells, including neurons. There are nine different subtypes of Nav channels (Nav1.1–Nav1.9) in mammals, each with a distinct tissue distribution and biophysical properties. This diversity allows for tailored physiological roles in different neuronal types. For instance, Nav1.7 and Nav1.8 are predominantly expressed in peripheral sensory neurons and are key players in pain signaling, while Nav1.1, Nav1.2, and Nav1.6 are abundant in the central nervous system and are involved in processes like seizure generation.
Sodium channel inhibitors are a broad class of drugs that block the flow of sodium ions through these channels, thereby reducing neuronal excitability. They are used in a variety of clinical applications, including local anesthesia, treatment of epilepsy, and management of cardiac arrhythmias. The therapeutic efficacy and side-effect profile of these drugs are largely determined by their affinity for different Nav channel subtypes and their state-dependent binding characteristics (i.e., whether they bind preferentially to the resting, open, or inactivated state of the channel).
This guide will compare four representative sodium channel inhibitors:
-
PF-05089771: A potent and selective inhibitor of the Nav1.7 channel, primarily investigated for its analgesic properties.
-
A-803467: A selective inhibitor of the Nav1.8 channel, also explored as a potential analgesic.
-
Lidocaine: A non-selective sodium channel blocker widely used as a local anesthetic.
-
Carbamazepine: A non-selective sodium channel blocker primarily used as an anticonvulsant in the treatment of epilepsy.
We will examine their effects on three distinct neuronal populations:
-
Dorsal Root Ganglion (DRG) Neurons: Peripheral sensory neurons that transmit pain, touch, and temperature signals.
-
Cortical Neurons: Excitatory and inhibitory neurons in the cerebral cortex, involved in higher cognitive functions.
-
Hippocampal Neurons: Neurons in the hippocampus, a brain region critical for learning and memory, and often implicated in epilepsy.
Comparative Efficacy and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against various Nav channel subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | Target Nav Subtype(s) | IC50 (nM) | Neuronal Type Primarily Affected | Therapeutic Area |
| PF-05089771 | Nav1.7 | 11 | DRG Neurons | Pain |
| Nav1.1 | >10,000 | |||
| Nav1.2 | >10,000 | |||
| Nav1.5 | >10,000 | |||
| A-803467 | Nav1.8 | 8 | DRG Neurons | Pain |
| Nav1.1 | 790 | |||
| Nav1.2 | 990 | |||
| Nav1.5 | >10,000 | |||
| Lidocaine | Pan-Nav | 200,000 - 600,000 (state-dependent) | All Neurons | Local Anesthesia |
| Carbamazepine | Pan-Nav | 21,000 - 87,000 (state-dependent) | CNS Neurons | Epilepsy |
Effects on Neuronal Excitability
The primary effect of sodium channel inhibitors is a reduction in neuronal excitability. This is typically observed as a decrease in the frequency and amplitude of action potentials. The following table summarizes the observed effects of the selected inhibitors on the firing properties of different neuronal types.
| Inhibitor | Neuronal Type | Key Experimental Findings |
| PF-05089771 | Cultured DRG Neurons (DIV 4-7) | Converts repetitively spiking neurons to transient spiking. Significantly reduces firing rate and increases the current required to elicit an action potential (rheobase). |
| Acutely Dissociated DRG Neurons (DIV 0) | Has negligible effects on repetitive spiking, as Nav1.8 is the dominant channel in this state. | |
| A-803467 | Acutely Dissociated DRG Neurons (DIV 0) | Abolishes most of the sodium current and converts repetitively spiking neurons to transient spiking. |
| Lidocaine | Cortical Neurons | Dose-dependently reduces the amplitude of action potentials and blocks repetitive firing at higher concentrations. |
| Carbamazepine | Hippocampal Neurons | Reduces the number of action potentials fired in response to a depolarizing stimulus and prolongs the refractory period. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to study these inhibitors, we provide the following diagrams created using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
Protocol 1: Whole-Cell Patch Clamp Recording from Cultured DRG Neurons
1. Cell Culture:
- Dorsal root ganglia are dissected from neonatal rats or mice and collected in ice-cold Hank's Balanced Salt Solution (HBSS).
- Ganglia are enzymatically digested with collagenase and dispase, followed by mechanical dissociation using fire-polished Pasteur pipettes.
- Cells are plated on laminin-coated glass coverslips and cultured in a humidified incubator at 37°C and 5% CO2.
- The culture medium consists of Neurobasal-A medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
2. Electrophysiology:
- Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.
- The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.3 with KOH.
- Whole-cell recordings are made using a patch-clamp amplifier. Data is filtered at 2 kHz and digitized at 10 kHz.
- After establishing a stable whole-cell configuration, baseline neuronal excitability is assessed by injecting a series of depolarizing current steps to elicit action potentials.
- The sodium channel inhibitor of interest is then applied to the bath via the perfusion system, and the current-step protocol is repeated to determine the effect of the compound on action potential firing.
Protocol 2: Electrophysiological Recordings from Acute Hippocampal Slices
1. Slice Preparation:
- An adult mouse or rat is anesthetized and transcardially perfused with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, and 1 CaCl2.
- The brain is rapidly removed and placed in the ice-cold slicing solution.
- Coronal or sagittal slices (300-400 µm thick) of the hippocampus are prepared using a vibratome.
- Slices are transferred to a holding chamber containing artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 1.5 MgSO4, and 2.5 CaCl2, saturated with 95% O2 / 5% CO2. Slices are allowed to recover for at least 1 hour at room temperature.
2. Electrophysiology:
- A single slice is transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF.
- Pyramidal neurons in the CA1 region of the hippocampus are visualized using differential interference contrast (DIC) optics.
- Whole-cell patch-clamp recordings are performed as described in Protocol 1, with appropriate adjustments to the internal and external solutions as required for the specific experiment.
- The effects of sodium channel inhibitors on intrinsic excitability are assessed by injecting depolarizing current steps to evoke action potentials before and after bath application of the drug.
Conclusion
The cross-validation of sodium channel inhibitor effects across different neuronal types is essential for understanding their therapeutic potential and predicting their side-effect profiles. As demonstrated, the efficacy of a selective inhibitor like PF-05089771 is highly dependent on the specific Nav channel subtypes that govern excitability in a given neuron and its physiological state. In contrast, non-selective blockers like lidocaine and carbamazepine exhibit broader effects across different neuronal populations. The data and protocols presented in this guide provide a framework for the comparative analysis of sodium channel inhibitors and highlight the importance of considering the specific neuronal context in drug development.
A Comparative Analysis of Riluzole (as Sodium Channel Inhibitor 2) and Other Neuroprotective Agents
This guide provides a comparative analysis of the neuroprotective agent Riluzole, a voltage-gated sodium channel inhibitor, against other classes of neuroprotective compounds. The comparison focuses on their mechanisms of action, efficacy in preclinical models, and clinical applications, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction to Neuroprotection and the Role of Sodium Channels
Neuroprotection refers to the strategies and mechanisms used to prevent or slow the death of neurons in the central nervous system (CNS) resulting from acute injuries like stroke and spinal cord injury, or chronic neurodegenerative diseases. A key pathological event in many of these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death.
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. In pathological conditions such as ischemia, excessive sodium influx through these channels can lead to neuronal depolarization, promoting the release of glutamate and subsequent activation of glutamate receptors (NMDA and AMPA). This cascade results in a massive influx of calcium, activating various downstream pathways that lead to cell death. Therefore, inhibiting voltage-gated sodium channels is a key therapeutic strategy for neuroprotection.
Riluzole is a well-characterized sodium channel blocker with neuroprotective properties. It is approved for the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated for other neurological conditions. This guide will compare the experimental data of Riluzole with other neuroprotective agents that target different points in the excitotoxic cascade.
Mechanism of Action: A Comparative Overview
Neuroprotective agents can be broadly classified based on their primary molecular targets. This section compares the mechanism of action of Riluzole with other major classes of neuroprotective agents.
Riluzole: A Voltage-Gated Sodium Channel Inhibitor
Riluzole primarily exerts its neuroprotective effects by blocking voltage-gated sodium channels in their inactivated state. This action reduces the persistent sodium current, which is often enhanced in pathological conditions, thereby stabilizing neuronal membranes and preventing excessive glutamate release.
Other Neuroprotective Agents
-
Phenytoin and Mexiletine: Similar to Riluzole, these are also voltage-gated sodium channel blockers. They are primarily used as anticonvulsants and antiarrhythmics, respectively, but have demonstrated neuroprotective effects in preclinical models.
-
NMDA Receptor Antagonists (e.g., Memantine): These agents directly block the NMDA receptor, preventing the excessive influx of calcium that triggers excitotoxicity.
-
AMPA Receptor Antagonists: These compounds block AMPA receptors, another type of glutamate receptor involved in the initial phase of excitotoxic injury.
-
Calcium Channel Blockers: These drugs inhibit voltage-gated calcium channels, thereby reducing the overall intracellular calcium overload.
-
Free Radical Scavengers (e.g., Edaravone): These agents neutralize reactive oxygen species (ROS) that are produced during and after an ischemic event, reducing oxidative stress-induced neuronal damage.
Comparative Efficacy: Preclinical Data
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Riluzole with other neuroprotective agents in various models of neurological injury.
Table 1: In Vitro Neuroprotective Efficacy
| Compound | Model System | Assay | IC50 / EC50 | Efficacy | Reference |
| Riluzole | Rat cortical neurons | Glutamate-induced excitotoxicity | ~1 µM | 20% reduction in Na+ current | |
| Phenytoin | Rat hippocampal cultures | Oxygen-glucose deprivation | ~50 µM | Significant reduction in neuronal death | |
| Mexiletine | Rat cortical neurons | Veratridine-induced toxicity | ~10 µM | Neuroprotective | |
| Memantine | Rat cortical neurons | NMDA-induced toxicity | ~1 µM | Potent inhibition of NMDA currents |
Table 2: In Vivo Neuroprotective Efficacy in Animal Models
| Compound | Animal Model | Endpoint | Efficacy | Reference |
| Riluzole | Rat spinal cord injury | Motor function score | Significant improvement vs. control | |
| Riluzole | Rat transient MCAO (stroke) | Infarct volume | 20-40% reduction | |
| Phenytoin | Rat spinal cord injury | MDA levels & edema | Significant reduction vs. trauma | |
| Mexiletine | Rat spinal cord injury | Motor function score | Significant improvement vs. control | |
| Edaravone | Rat transient MCAO (stroke) | Infarct volume | ~30% reduction |
Clinical Trials and Applications
While many neuroprotective agents have shown promise in preclinical studies, translating this success to the clinic has been challenging.
Table 3: Clinical Trial Outcomes
| Compound | Indication | Phase | Outcome | Reference |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Approved | Modest increase in survival (2-3 months) | |
| Phenytoin | Ischemic Stroke | Phase III (terminated) | No benefit observed | |
| Memantine | Alzheimer's Disease | Approved | Symptomatic improvement | |
| Edaravone | Ischemic Stroke (in Japan) | Approved | Improved functional outcome |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate neuroprotective agents.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 7-10 days in vitro, neurons are pre-treated with the test compound (e.g., Riluzole) for a specified duration (e.g., 1 hour).
-
Excitotoxic Insult: Glutamate (e.g., 100 µM) is added to the culture medium for a defined period (e.g., 15-30 minutes).
-
Washout and Recovery: The glutamate-containing medium is replaced with fresh culture medium, and the cells are incubated for 24 hours.
-
Assessment of Cell Viability: Neuronal viability is quantified using assays such as the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.
-
MCAO Procedure: A surgical incision is made in the neck to expose the common carotid artery. A nylon filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.
-
Drug Administration: The neuroprotective agent is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after).
-
Neurological Assessment: Neurological deficits are assessed at various time points post-surgery using a standardized scoring system.
-
Infarct Volume Measurement: After 24-48 hours, the animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
Conclusion
Voltage-gated sodium channel inhibitors, such as Riluzole, represent a significant class of neuroprotective agents. Their ability to mitigate the initial stages of the excitotoxic cascade by reducing excessive glutamate release provides a strong rationale for their use in various neurological disorders. While preclinical studies have demonstrated the efficacy of Riluzole and other sodium channel blockers, their clinical success has been modest, highlighting the challenges in translating animal model data to human patients.
Future research should focus on developing more selective sodium channel inhibitors that can target specific channel subtypes involved in pathological processes, potentially leading to improved efficacy and reduced side effects. Furthermore, combination therapies that target multiple pathways in the neurodegenerative cascade may offer a more effective approach to neuroprotection.
A Comparative Guide to Patented Sodium Channel Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of patented sodium channel inhibitors, with a focus on compounds targeting subtypes implicated in pain pathways. As the quest for non-opioid analgesics intensifies, understanding the potency and selectivity of novel inhibitors is paramount for advancing preclinical research. This document benchmarks the performance of Suzetrigine (VX-548), a highly selective NaV1.8 inhibitor, against other patented inhibitors with distinct selectivity profiles.
Introduction to Sodium Channel Inhibitors
Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells.[1] Dysregulation of these channels is linked to a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[2] The nine mammalian subtypes of the α-subunit (NaV1.1–NaV1.9) exhibit distinct tissue distribution and biophysical properties, making subtype-selective inhibition a key strategy for developing targeted therapeutics with improved safety profiles.[2] NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in the peripheral nervous system and are considered key targets for the treatment of pain.[2]
This guide focuses on a selection of patented inhibitors that have been instrumental in elucidating the roles of specific NaV subtypes in nociception.
Comparative Performance Data
The following tables summarize the in vitro potency of selected patented sodium channel inhibitors against a panel of human NaV channel subtypes. Potency is expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Table 1: Potency (IC50) of NaV1.8-Selective Inhibitors
| Inhibitor | Target Subtype | hNaV1.8 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.7 IC50 (nM) | Selectivity for hNaV1.8 |
| Suzetrigine (VX-548) | NaV1.8 | 0.27 - 0.7[3][4] | >10,000[3] | >10,000[3] | ≥31,000-fold vs other NaV subtypes[1][5] |
| A-803467 | NaV1.8 | 8[6] | 7340 | 6740 | >100-fold vs NaV1.2, 1.3, 1.5, 1.7[7] |
Table 2: Potency (IC50) of a NaV1.7-Selective Inhibitor
| Inhibitor | Target Subtype | hNaV1.7 IC50 (nM) | hNaV1.1 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.3 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) |
| PF-05089771 | NaV1.7 | 11[8] | 850[8] | 110[8] | 11,000[8] | 10,000[8] | 25,000[8] | 160[8] |
Table 3: Potency (IC50) of a Non-selective Inhibitor
| Inhibitor | Target Subtype(s) | hNaV1.7 IC50 (µM) | hNaV1.4 IC50 (µM) | hNaV1.5 IC50 (µM) |
| Ralfinamide | Multiple | 37.1[9] | 37.3[9] | 15.4[9] |
Experimental Protocols
The data presented in this guide are typically generated using whole-cell patch-clamp electrophysiology, a gold-standard method for characterizing ion channel function and pharmacology.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-dependent inhibition of a compound on a specific NaV channel subtype.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV subtype of interest are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Cells are held at a holding potential where a significant portion of channels are in the resting or inactivated state (e.g., -120 mV for resting state, or a more depolarized potential for inactivated state).
-
Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
-
-
Compound Application: A range of concentrations of the test compound are applied to the cell via a perfusion system. The effect of the compound on the peak sodium current is measured at each concentration.
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) response.
-
A concentration-response curve is generated by plotting the percent inhibition against the compound concentration.
-
The IC50 value, the concentration at which 50% of the current is inhibited, is determined by fitting the data to the Hill equation.[10]
-
Visualizations
Signaling Pathway of a NaV1.8 Inhibitor in a Nociceptive Neuron
Caption: Mechanism of action for Suzetrigine (VX-548) in blocking pain signals.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor potency using patch-clamp electrophysiology.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAINWeek 2022 [eventscribe.net]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of various sodium channel inhibitors for different voltage-gated sodium channel (NaV) subtypes. The data presented is compiled from publicly available research and is intended to assist researchers in selecting appropriate pharmacological tools for their studies.
Introduction to NaV Subtype Selectivity
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] The NaV channel family consists of nine functional subtypes (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties.[1] Due to the high degree of homology among these subtypes, developing subtype-selective inhibitors has been a significant challenge.[2] However, achieving selectivity is critical for developing therapeutics with improved efficacy and reduced side effects, as off-target effects on subtypes like the cardiac channel NaV1.5 can lead to serious adverse events.[2]
The sensitivity to the neurotoxin tetrodotoxin (TTX) provides a broad classification of NaV channels: TTX-sensitive (TTX-S) subtypes include NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, which are blocked by nanomolar concentrations of TTX.[1][3] In contrast, TTX-resistant (TTX-R) subtypes, NaV1.5, NaV1.8, and NaV1.9, are only inhibited by micromolar concentrations.[1][3]
This guide will compare the selectivity of a novel inhibitor, referred to here as "Compound 2" (a naphthylisoquinoline alkaloid), with several other well-characterized sodium channel blockers.
Comparative Selectivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various sodium channel inhibitors across a panel of NaV subtypes. Lower IC50 values indicate higher potency. Data is presented in µM.
| Inhibitor | NaV1.1 | NaV1.2 | NaV1.3 | NaV1.4 | NaV1.5 | NaV1.6 | NaV1.7 | NaV1.8 |
| Compound 2 | ~0.73 (at 10µM) | ~1.23 (at 10µM) | - | ~0.77 (at 10µM) | ~0.85 (at 10µM) | ~1.54 (at 10µM) | 0.73 | ~1.15 (at 10µM) |
| A-803467 | >10 | >10 | >10 | - | >10 | - | >10 | 0.008 |
| PF-04856264 | >300 | ~13.5 | >10 | - | >10 | >300 | 0.028 | - |
| XPC-7224 | >10 | >3.3 | - | - | >10 | 0.078 | >10 | - |
| XPC-5462 | >1 | 0.0109 | - | - | >1 | 0.0103 | >1 | - |
| Phenytoin | ~10 | - | - | - | 14.5 - 280.2 | - | - | - |
| Lidocaine | - | - | - | - | 17-20 | - | 450 - 1310 | 104 |
| Tetrodotoxin (TTX) | ~0.002 | ~0.002 | ~0.002 | ~0.002 | >30 | ~0.002 | ~0.002 | >30 |
*Data for Compound 2 is extrapolated from percentage inhibition at 10µM as presented in the source material.[4] A-803467 shows high selectivity for NaV1.8.[5][6][7] PF-04856264 is a potent and selective NaV1.7 inhibitor.[8][9][10][11][12][13] XPC-7224 is highly selective for NaV1.6, while XPC-5462 is a potent dual inhibitor of NaV1.2 and NaV1.6.[14][15][16][17][18] Phenytoin is a non-selective sodium channel blocker.[19][20][21] Lidocaine shows some preference for NaV1.8 over NaV1.7.[22][23][24][25] Tetrodotoxin is a potent blocker of TTX-S subtypes.[3][26][27][28][29][30]
Experimental Protocols
The determination of NaV subtype selectivity is predominantly carried out using whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
General Protocol for Determining IC50 Values:
-
Cell Culture and Transfection:
-
HEK-293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are commonly used.
-
Cells are transiently or stably transfected with the cDNA encoding the specific human NaV channel α-subunit of interest (e.g., SCN1A for NaV1.1, SCN9A for NaV1.7).
-
-
Electrophysiological Recording:
-
Solutions:
-
Intracellular solution (pipette solution): Typically contains CsF or CsCl to block potassium channels, along with HEPES for pH buffering and EGTA to chelate intracellular calcium.
-
Extracellular solution (bath solution): Contains NaCl as the permeant ion, along with buffers like HEPES and physiological concentrations of other ions (e.g., KCl, CaCl2, MgCl2).
-
-
Recording Setup: An automated patch-clamp system (e.g., QPatch, IonWorks) or a manual patch-clamp rig is used.
-
Voltage Protocol: The membrane potential is held at a negative potential (e.g., -120 mV) to ensure most channels are in the resting state. Depolarizing voltage steps are then applied to elicit sodium currents. The specific voltage protocol can be adjusted to probe the inhibitor's interaction with different channel states (resting, open, inactivated). For state-dependent inhibitors, a pre-pulse to a more depolarized potential is often used to accumulate channels in the inactivated state before the test pulse.
-
-
Data Analysis:
-
The peak inward sodium current is measured before and after the application of various concentrations of the inhibitor.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Visualizations
Experimental Workflow for NaV Subtype Selectivity Screening
Caption: Workflow for determining the NaV subtype selectivity of an inhibitor.
Role of NaV Channels in Neuronal Action Potential
References
- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 10. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Effects of GpTx-1, PF-04856264 and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PF-04856264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Differential binding of tetrodotoxin and its derivatives to voltage‐sensitive sodium channel subtypes (Nav1.1 to Nav1.7) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tetrodotoxin —A brief history— - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The voltage-gated sodium channel inhibitor, 4,9-anhydrotetrodotoxin, blocks human Nav1.1 in addition to Nav1.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Independent Verification of "Sodium Channel Inhibitor 2" Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the patented "Sodium Channel inhibitor 2" with other established sodium channel inhibitors. Due to the limited publicly available experimental data for "this compound," this guide focuses on presenting the available information and comparing its potential therapeutic applications with well-characterized alternatives. The experimental data for comparator compounds is provided to serve as a benchmark for the independent verification of "this compound" activity.
Introduction to Sodium Channel Inhibitors
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] Their dysfunction is implicated in a variety of disorders, including epilepsy, cardiac arrhythmias, and chronic pain.[2] Sodium channel blockers are a class of drugs that inhibit the flow of sodium ions through these channels, thereby reducing cellular excitability.[3][4] These inhibitors can exhibit state-dependent binding, preferentially interacting with the resting, open, or inactivated states of the channel.[2]
Comparative Analysis of Sodium Channel Inhibitors
To provide a framework for evaluating "this compound," this section presents a comparison with several well-characterized sodium channel inhibitors with established therapeutic uses. The data is summarized in the tables below, followed by detailed experimental protocols.
Quantitative Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common sodium channel inhibitors against different NaV subtypes. This data is essential for comparing the potency and selectivity of "this compound" once it is experimentally determined.
| Compound | Target NaV Subtype | IC50 (µM) | Therapeutic Class | Reference |
| This compound | Not specified | Data not publicly available | Investigational | WO 2004011439 A2 |
| Lamotrigine | NaV1.5 | 280.2 (at -120 mV holding potential) | Anticonvulsant | [5] |
| Mexiletine | NaV1.7 | Potency is state-dependent | Antiarrhythmic, Analgesic | [6][7] |
| Flecainide | NaV1.5 | 5.5 | Antiarrhythmic | [5] |
| Ranolazine | NaV1.5 (peak current) | 110 (at 0.2 Hz) | Antianginal, Antiarrhythmic | [8] |
| ICA-121431 | NaV1.3 | 0.019 | Investigational (Analgesic) | [4] |
| TC-N 1752 | NaV1.9 | 0.45 | Investigational (Analgesic) | [9] |
State-Dependent Inhibition
The activity of many sodium channel inhibitors is dependent on the conformational state of the channel. This property is crucial for their mechanism of action and therapeutic efficacy.
| Compound | State Preference | Significance |
| Lidocaine | Open and Inactivated | More effective at higher firing rates (use-dependency), targeting rapidly firing neurons. |
| Riluzole | Inactivated | Stabilizes the inactivated state, reducing persistent sodium currents. |
| Ranolazine | Inactivated (preferential for late current) | Preferentially inhibits the late sodium current, which is pathological in certain cardiac conditions.[8] |
Experimental Protocols for Activity Verification
The following are detailed methodologies for key experiments to independently verify the activity of "this compound" and compare it with other inhibitors.
Automated Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing ion channel modulators, providing high-throughput and precise measurements of ion channel function.[1][10]
Objective: To determine the potency (IC50) and mechanism of action (state-dependence, use-dependence) of "this compound" on specific voltage-gated sodium channel subtypes (e.g., NaV1.7 for pain, NaV1.5 for cardiac effects).
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV subtype of interest are commonly used.[10]
Solutions:
-
Intracellular solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 adjusted with CsOH.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH 7.4 adjusted with NaOH.[11]
Voltage Protocols:
-
Tonic Block: To assess inhibition of the channel in the resting state, a depolarizing pulse (e.g., to 0 mV for 20 ms) is applied from a hyperpolarized holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz). The peak inward current is measured before and after the application of the test compound.
-
Use-Dependent Block: To evaluate the inhibition during high-frequency firing, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 10 Hz). The reduction in peak current over the pulse train indicates use-dependent inhibition.
-
State-Dependent Block (Inactivated State): To determine the affinity for the inactivated state, the holding potential is set to a more depolarized level (e.g., -70 mV) to induce channel inactivation. The inhibitory effect of the compound is then compared to that at a hyperpolarized holding potential.
Data Analysis: The peak sodium current is measured and plotted against the concentration of the inhibitor. The IC50 value is determined by fitting the concentration-response curve with the Hill equation.
Visualizing Pathways and Workflows
Signaling Pathway of a Voltage-Gated Sodium Channel
The following diagram illustrates the basic function of a voltage-gated sodium channel in generating an action potential.
Caption: Conformational states of a voltage-gated sodium channel during an action potential.
Experimental Workflow for Inhibitor Screening
This diagram outlines the typical workflow for screening and characterizing sodium channel inhibitors using automated patch-clamp electrophysiology.
References
- 1. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 7. Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for inhibition of the cardiac sodium channel by the atypical antiarrhythmic drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiology: Human NaV1.9 Inhibitor Screening [metrionbiosciences.com]
- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Comparative Efficacy of Sodium Channel Inhibitors in Preclinical Models of Cerebral Ischemia
A Guide for Researchers and Drug Development Professionals
Executive Summary
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. Voltage-gated sodium channels play a critical role in the initial stages of this ischemic cascade. Their over-activation leads to excessive sodium influx, cellular swelling, and the reversal of the Na+/Ca2+ exchanger, ultimately causing a toxic intracellular calcium overload and excitotoxicity. Consequently, inhibitors of these channels present a promising therapeutic strategy for neuroprotection in both focal and global ischemia.
This guide provides a comparative analysis of the neuroprotective effects of various sodium channel inhibitors in preclinical animal models of focal and global cerebral ischemia. It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield any specific experimental data for "Sodium Channel inhibitor 2" (CAS 653573-60-5), a compound mentioned in patent WO 2004011439 A2. Therefore, this document utilizes data from other well-characterized sodium channel blockers, namely Mexiletine , NS-7 , and Phenytoin , as representative examples to illustrate the expected experimental outcomes and methodologies. These compounds have been selected based on the availability of quantitative data in relevant ischemia models.
The primary endpoints for comparison include the reduction in infarct volume and improvement in neurological function for focal ischemia, and the preservation of neuronal viability for global ischemia. Detailed experimental protocols for the transient middle cerebral artery occlusion (tMCAO) model of focal ischemia and the bilateral common carotid artery occlusion (BCCAO) model of global ischemia are provided to facilitate the design and execution of future studies. Furthermore, the underlying neuroprotective signaling pathways are illustrated to provide a mechanistic context for the observed effects.
Comparative Performance in Focal Ischemia Models
Focal ischemia, often modeled by transient middle cerebral artery occlusion (tMCAO), mimics the effects of an ischemic stroke where a specific brain region is deprived of blood flow. The efficacy of sodium channel inhibitors in this context is primarily assessed by their ability to reduce the volume of infarcted tissue and improve neurological outcomes.
Table 1: Neuroprotective Effects of Sodium Channel Inhibitors in a Rat tMCAO Model
| Compound | Dosage | Administration Time | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Mexiletine | 50 mg/kg, i.p. | 30 minutes post-MCAO | Significant reduction (quantitative data not specified in abstract) | Not specified | [1] |
| NS-7 | 0.5 mg/kg, i.v. | 30 minutes post-MCAO | 37% (Total), 47.8% (Cortical) | Significant improvement | [2] |
| Vehicle | N/A | N/A | 0% (Control) | N/A | [1][2] |
Comparative Performance in Global Ischemia Models
Global ischemia, induced by models such as bilateral common carotid artery occlusion (BCCAO), simulates conditions like cardiac arrest where the entire brain experiences a temporary loss of blood supply. A key outcome measure in these models is the extent of neuronal survival in vulnerable brain regions, such as the CA1 hippocampus.
Table 2: Neuroprotective Effects of Sodium Channel Inhibitors in Rodent Global Ischemia Models
| Compound | Dosage | Administration Time | Outcome Measure | Protective Effect | Animal Model | Reference |
| Mexiletine | 80 mg/kg, i.p. | 25 minutes pre-ischemia | Hippocampal CA1 Neuronal Damage | ~50% reduction | Rat (BCCAO) | [3] |
| Phenytoin | 200 mg/kg | Pre-ischemia | Hippocampal CA1 Neuronal Loss | 44.4% reduction | Gerbil (BCCAO) | [4] |
| Vehicle | N/A | N/A | Hippocampal CA1 Neuronal Damage/Loss | 0% (Control) | Rat/Gerbil (BCCAO) | [3][4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and translation of preclinical findings. Below are representative protocols for inducing focal and global cerebral ischemia in rats.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model for Focal Ischemia
This protocol describes the intraluminal filament method for inducing transient focal ischemia in rats.[5][6]
1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of N₂O and O₂.
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated distally and coagulated.
-
A 4-0 monofilament nylon suture with its tip rounded by heating is introduced into the ECA lumen.[5]
-
The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.
-
Occlusion is maintained for a specified duration (e.g., 60 or 90 minutes).
3. Reperfusion:
-
The filament is withdrawn to allow for reperfusion of the MCA territory.
-
The ECA stump is ligated, and the cervical incision is closed.
4. Outcome Assessment:
-
Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion using a graded scale (e.g., 0-5, where 0 is no deficit and 5 is severe deficit).[7]
-
Infarct Volume Measurement: At 48 hours, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[5]
Bilateral Common Carotid Artery Occlusion (BCCAO) Model for Global Ischemia
This protocol is a widely used method to induce transient global cerebral ischemia.[8][9]
1. Animal Preparation:
-
Male Wistar rats (250-300g) are anesthetized, and body temperature is maintained as described for the tMCAO model.
2. Surgical Procedure:
-
A ventral midline cervical incision is made to expose both common carotid arteries (CCAs).
-
The CCAs are carefully separated from the vagus nerves.
-
Aneurysm clips are placed on both CCAs to induce ischemia. The duration of occlusion is typically 5-15 minutes.
3. Reperfusion:
-
The aneurysm clips are removed to allow reperfusion.
-
The incision is closed.
4. Outcome Assessment:
-
Histology: After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological analysis (e.g., Hematoxylin and Eosin staining) to assess neuronal survival in the hippocampus.[3]
-
Biochemical Assays: Brain tissue can be collected to measure markers of oxidative stress or apoptosis.
Signaling Pathways in Neuroprotection
The neuroprotective effects of sodium channel inhibitors in cerebral ischemia are primarily mediated by the attenuation of the excitotoxic cascade.[10]
During ischemia, energy failure leads to the depolarization of neuronal membranes and the over-activation of voltage-gated sodium channels. The resulting influx of Na+ has several detrimental consequences:
-
Cytotoxic Edema: The osmotic gradient created by Na+ influx draws water into the cell, leading to cell swelling.
-
Reversal of the Na+/Ca2+ Exchanger: The high intracellular Na+ concentration causes the Na+/Ca2+ exchanger to operate in reverse, pumping Ca2+ into the cell.
-
Glutamate Release: Depolarization triggers the excessive release of the excitatory neurotransmitter glutamate into the synaptic cleft.
This excess glutamate activates postsynaptic NMDA and AMPA receptors, leading to a massive influx of Ca2+, which in turn activates various downstream cell death pathways, including the activation of proteases, lipases, and nucleases, and the generation of reactive oxygen species.
Sodium channel inhibitors intervene at an early stage of this cascade by blocking the initial Na+ influx, thereby preventing the subsequent Ca2+ overload and glutamate excitotoxicity.[10]
Conclusion and Future Directions
The available preclinical data for representative sodium channel blockers like mexiletine, NS-7, and phenytoin demonstrate their potential as neuroprotective agents in both focal and global ischemia models. These agents consistently reduce neuronal damage, and in the case of focal ischemia, can lead to improved functional outcomes. The primary mechanism of action is the attenuation of the early excitotoxic cascade initiated by ischemic conditions.
While "this compound" is proposed for the treatment of neuronal damage following ischemia, the absence of published experimental data prevents a direct comparison with other agents. Future research should focus on generating in vivo efficacy data for this compound in standardized models of focal and global ischemia. A direct head-to-head comparison of "this compound" with established sodium channel blockers would be highly valuable to determine its relative potency and therapeutic window. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize dosing and administration regimens for potential clinical translation. Researchers are encouraged to use the detailed protocols and mechanistic insights provided in this guide to further investigate the therapeutic potential of novel sodium channel inhibitors for the treatment of ischemic stroke.
References
- 1. Mexiletine and magnesium independently, but not combined, protect against permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of NS-7, voltage-gated Na+/Ca2+ channel blocker in a rodent model of transient focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenytoin protects against ischemia-produced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Neuroprotective effect of sodium channel blockers in ischemia: the pathomechanism of early ischemic dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidelines for Sodium Channel Inhibitor 2
This document provides crucial safety and logistical information for handling Sodium Channel Inhibitor 2, a potent neuroactive compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for the particular inhibitor being used, as "this compound" may refer to various compounds with differing specific properties.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required equipment for handling this compound in a laboratory setting.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's data for breakthrough time and permeation rate. Double gloving is recommended. | Prevents skin contact and absorption. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be required. | Prevents inhalation of the compound, which can be harmful. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling :
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage :
Accidental Exposure First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, state, and federal regulations.
-
Collect Waste : Collect all contaminated materials (e.g., pipette tips, gloves, empty containers) in a designated, properly labeled hazardous waste container.
-
Segregate : Keep waste segregated from other chemical waste streams to avoid incompatible reactions.
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
